Technical Documentation Center

1-Propen-1-amine, 3-(1H-purin-6-yl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Propen-1-amine, 3-(1H-purin-6-yl)-

Core Science & Biosynthesis

Foundational

Biological activity of 1-Propen-1-amine, 3-(1H-purin-6-yl)- as a cytokinin analog

An In-depth Technical Guide on the Putative Cytokinin Analog: 1-Propen-1-amine, 3-(1H-purin-6-yl)- Introduction Cytokinins are a class of phytohormones that play a central role in the regulation of plant growth and devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Putative Cytokinin Analog: 1-Propen-1-amine, 3-(1H-purin-6-yl)-

Introduction

Cytokinins are a class of phytohormones that play a central role in the regulation of plant growth and development.[1][2][3] Discovered as factors that promote cell division (cytokinesis), their functions are now known to encompass a wide array of processes, including shoot and root development, leaf senescence, and responses to environmental stimuli.[4][5] Natural cytokinins are adenine derivatives with a side chain attached to the N6 position of the purine ring.[6][7] Synthetic analogs, such as 6-benzylaminopurine (BAP), have been developed and are widely used in agriculture and plant tissue culture.[3][5][8]

The biological activity of cytokinins is intrinsically linked to their chemical structure, particularly the nature of the N6-substituent. This guide focuses on a hypothetical and structurally novel compound, "1-Propen-1-amine, 3-(1H-purin-6-yl)-". The designation of a substituent at the 3-position of the purine ring, rather than the canonical N6 position, presents a significant deviation from established cytokinin structures. This document, therefore, adopts a hypothesis-driven approach to outline a comprehensive research framework for the synthesis, characterization, and validation of this putative cytokinin analog.

Part 1: Theoretical Framework and Rationale

The Cytokinin Signaling Pathway: A Primer

The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay system, analogous to the two-component systems in bacteria.[1][6][9]

  • Receptor Histidine Kinases (AHKs): Cytokinins are perceived by membrane-localized sensor histidine kinases, primarily AHK2, AHK3, and CRE1/AHK4 in Arabidopsis thaliana.[6][10] These receptors bind cytokinins in the extracellular space, which triggers autophosphorylation of a conserved histidine residue in their cytoplasmic kinase domain.[1][6]

  • The Phosphorelay Cascade: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.[6] From there, the signal is relayed via histidine phosphotransfer proteins (AHPs) to the nucleus.[1][11] In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors that activate the expression of cytokinin-responsive genes, including the type-A ARRs.[9][11] The type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.[9]

Structure-Activity Relationships of Purine-Based Cytokinins

The biological activity of purine-based cytokinins is highly dependent on their molecular structure.

  • The N6-Side Chain: The presence of a side chain at the N6-position of the adenine ring is crucial for high cytokinin activity. The length, saturation, and hydroxylation of this side chain influence the binding affinity to cytokinin receptors and the overall biological response.[12][13]

  • The Purine Core: Modifications to the purine ring itself can significantly alter activity. For instance, substitutions at the C2 position can modulate receptor selectivity and metabolic stability.[12]

The Enigma of the 3-Substituted Purine

The structure "1-Propen-1-amine, 3-(1H-purin-6-yl)-" is highly unusual for a cytokinin analog. The substitution at the 3-position of the purine ring is not a feature of known natural or synthetic cytokinins. This raises several possibilities:

  • Atypical Binding: The compound might interact with the cytokinin receptors in a non-canonical manner, or it may bind to a different, yet unknown, receptor that elicits a cytokinin-like response.

  • Pro-drug Activity: It is conceivable that the molecule is metabolized in planta to an active N6-substituted cytokinin, although this would require a significant molecular rearrangement.

  • Novel Bioactivity: The compound may possess entirely different biological activities unrelated to cytokinin signaling.

A rigorous experimental approach is required to test these hypotheses.

Part 2: A Proposed Research Plan for Characterization

This section outlines a tiered experimental approach to systematically evaluate the biological activity of 1-Propen-1-amine, 3-(1H-purin-6-yl)-.

Chemical Synthesis and Verification

The first step is the chemical synthesis of the target compound. A plausible synthetic route could involve the reaction of 6-chloropurine with a suitable propenamine derivative, although forcing substitution at the N3 position would be a significant chemical challenge and may require specialized protecting group strategies.[14][15]

  • Purification: Following synthesis, the compound must be purified to a high degree, typically using column chromatography or recrystallization.

  • Structural Verification: The identity and purity of the synthesized compound must be unequivocally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Tier 1: In Vitro and In Planta Bioassays for Cytokinin Activity

A series of classical bioassays should be employed to screen for cytokinin-like activity across a range of concentrations.

This assay is considered the gold standard for assessing cytokinin-induced cell division.[16]

Detailed Protocol:

  • Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a basal medium. Excise stem or pith sections to be used as explants.

  • Culture Medium: Prepare a Murashige and Skoog (MS) medium supplemented with a constant concentration of an auxin (e.g., indole-3-acetic acid) and varying concentrations of the test compound, a positive control (e.g., kinetin or BAP), and a negative control (no cytokinin).

  • Incubation: Place the explants on the prepared media and incubate in the dark at 25°C for 3-4 weeks.

  • Data Collection: Measure the fresh and dry weight of the resulting callus tissue. A significant increase in callus mass compared to the negative control indicates cytokinin activity.

This assay measures the ability of cytokinins to delay senescence.[16]

Detailed Protocol:

  • Leaf Disc Preparation: Excise leaf discs from mature leaves of a suitable plant species (e.g., wheat, barley, or radish).

  • Incubation: Float the leaf discs in petri dishes containing solutions of the test compound at various concentrations, along with positive and negative controls. Incubate in the dark for 72-96 hours.

  • Chlorophyll Extraction: Extract chlorophyll from the leaf discs using a solvent such as ethanol or acetone.

  • Quantification: Measure the absorbance of the chlorophyll extract using a spectrophotometer. Higher chlorophyll content in the treated samples compared to the negative control indicates anti-senescence activity.

This is a rapid and sensitive assay for screening cytokinin activity.[16]

Detailed Protocol:

  • Seedling Preparation: Germinate Amaranthus seeds in the dark.

  • Treatment: Excise the cotyledons and hypocotyls and incubate them in solutions containing different concentrations of the test compound, positive, and negative controls under light for 18-24 hours.

  • Betacyanin Extraction: Extract the red pigment, betacyanin, by freezing and thawing the seedlings in distilled water.

  • Quantification: Measure the absorbance of the betacyanin extract at 540 nm. Increased betacyanin synthesis is correlated with cytokinin activity.

Tier 2: Elucidating the Mechanism of Action

If the Tier 1 bioassays indicate cytokinin-like activity, the next step is to investigate the underlying mechanism.

These assays determine if the compound directly interacts with known cytokinin receptors.[17][18][19]

Detailed Protocol:

  • Receptor Expression: Express and purify the extracellular CHASE domain of Arabidopsis cytokinin receptors (e.g., AHK3 and CRE1/AHK4) in a suitable expression system (e.g., E. coli).

  • Binding Assay: Perform a competitive binding assay using a radiolabeled cytokinin (e.g., [3H]trans-zeatin) and varying concentrations of the unlabeled test compound.

  • Data Analysis: Measure the displacement of the radiolabeled ligand by the test compound to determine its binding affinity (Kd or IC50). A high binding affinity would suggest direct interaction with the receptor.

This molecular assay provides evidence of the activation of the cytokinin signaling pathway in vivo.[19]

Detailed Protocol:

  • Plant Treatment: Treat Arabidopsis seedlings with the test compound for a short period (e.g., 30-60 minutes).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the seedlings and reverse-transcribe it into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for early cytokinin-responsive genes, such as the type-A response regulators (e.g., ARR5, ARR7).

  • Data Analysis: A significant upregulation of these genes in response to the test compound would strongly indicate that it activates the canonical cytokinin signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Comparative Activity in Cytokinin Bioassays

CompoundTobacco Callus (min. effective conc.)Chlorophyll Retention (EC50)Amaranthus Betacyanin (EC50)
Test Compound 1 µM0.5 µM0.8 µM
trans-Zeatin 0.01 µM0.005 µM0.01 µM
BAP 0.05 µM0.02 µM0.03 µM
Negative Control No activityNo activityNo activity

Table 2: Hypothetical Receptor Binding Affinity

CompoundAHK3 Binding (IC50)CRE1/AHK4 Binding (IC50)
Test Compound 500 nM800 nM
trans-Zeatin 10 nM5 nM
BAP 25 nM15 nM

Part 3: Visualizations and Protocols

Diagrams

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_ext Cytokinin AHK AHK Receptor (Histidine Kinase) CK_ext->AHK Binding & Autophosphorylation (P) AHP AHP (Phosphotransfer) AHK->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorelay Gene Cytokinin-Responsive Genes ARR_B->Gene Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B Inhibits Gene->ARR_A Expression

Caption: Canonical cytokinin signaling pathway in plants.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_tier1 Tier 1: Bioactivity Screening cluster_tier2 Tier 2: Mechanism of Action cluster_conclusion Conclusion Synth Chemical Synthesis Purify Purification (HPLC) Synth->Purify Verify Structural Verification (NMR, MS) Purify->Verify Bioassays Cytokinin Bioassays (Callus, Senescence, Amaranthus) Verify->Bioassays Binding Receptor Binding Assays (AHK3, CRE1/AHK4) Bioassays->Binding If Active Gene_Exp Gene Expression Analysis (Type-A ARRs) Bioassays->Gene_Exp If Active Conclusion Characterization of Biological Activity Binding->Conclusion Gene_Exp->Conclusion

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Roscovitine (Seliciclib), a 2,6,9-Trisubstituted Purine, in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals Preamble: On the Subject of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" Initial database and literature searches for "1-Propen-1-amine, 3-(1H-purin-6-yl)-" did n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: On the Subject of "1-Propen-1-amine, 3-(1H-purin-6-yl)-"

Initial database and literature searches for "1-Propen-1-amine, 3-(1H-purin-6-yl)-" did not yield a recognized chemical entity. This suggests the name may be non-standard, theoretical, or a novel compound not yet in the public domain. However, the nomenclature points to the chemically and therapeutically significant class of purine derivatives. To provide a valuable and technically deep guide as requested, this document will focus on a well-characterized and clinically relevant member of this family: Roscovitine (also known as Seliciclib or CYC202) . Roscovitine, a 2,6,9-trisubstituted purine, serves as an exemplary model for understanding how purine analogs modulate cell signaling pathways, particularly through the inhibition of cyclin-dependent kinases.

Introduction: The Central Role of Purine Analogs in Cell Cycle Control

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] The aberrant activity of these kinases is a hallmark of many human cancers, making them prime targets for therapeutic intervention.[2][3] Purine analogs, which mimic the structure of endogenous adenosine triphosphate (ATP), have emerged as a powerful class of small molecule inhibitors that can competitively block the catalytic activity of CDKs.[4][5][6]

Roscovitine (Seliciclib) is a second-generation purine analog that has been extensively studied for its potent and relatively selective inhibition of several key CDKs.[4][7] It is currently in clinical trials for various malignancies, including non-small cell lung cancer and Cushing's disease.[1][7] This guide provides a detailed examination of the molecular mechanism of action of Roscovitine, from its direct kinase targets to its downstream cellular consequences, and offers validated experimental protocols for its study.

Molecular Mechanism of Action: Targeting the Engine of the Cell Cycle

Roscovitine's primary mechanism of action is the competitive inhibition of the ATP-binding pocket of specific cyclin-dependent kinases.[4][5] This direct engagement prevents the phosphorylation of key substrates, leading to profound effects on cell cycle progression and survival.

Primary Kinase Targets and Selectivity

Roscovitine exhibits a distinct selectivity profile, potently inhibiting a subset of CDKs involved in both cell cycle control and transcriptional regulation. Its major targets include CDK2, CDK5, CDK7, and CDK9.[4][5][6][8] It is notably a poor inhibitor of CDK4 and CDK6.[4] This selectivity is crucial as it dictates the specific cellular outcomes of treatment.

The interaction is structurally well-defined. The purine core of Roscovitine establishes hydrogen bonds within the adenine-binding pocket of the kinase, while its side chains provide additional contacts that enhance affinity and confer selectivity.[5][9] This binding physically obstructs ATP from entering the catalytic site, thereby halting kinase activity.[5]

Kinase TargetTypical IC50 (µM)Key Biological Role
CDK2/Cyclin E ~0.1 - 0.7G1/S phase transition, phosphorylation of Retinoblastoma protein (Rb).[10][11][12]
CDK2/Cyclin A ~0.7S phase progression, DNA replication.[11]
CDK1/Cyclin B ~0.7G2/M transition, entry into mitosis.[4]
CDK5/p35 ~0.2 - 1.6Primarily neuronal functions, but also implicated in cancer cell migration and survival.[6][8]
CDK7/Cyclin H ~0.4 - 0.7Part of the CDK-activating kinase (CAK) complex; also a component of the general transcription factor TFIIH, phosphorylating RNA Polymerase II.[4][11][12]
CDK9/Cyclin T1 ~0.4 - 0.8Component of the positive transcription elongation factor b (P-TEFb), crucial for transcriptional elongation.[4][12]

IC50 values are approximate and can vary based on assay conditions.

Downstream Signaling Consequences

The inhibition of this specific set of CDKs triggers a cascade of downstream events, culminating in cell cycle arrest and, frequently, apoptosis.

  • G1/S and G2/M Cell Cycle Arrest: By inhibiting CDK2, Roscovitine prevents the hyper-phosphorylation of the Retinoblastoma protein (Rb).[10][13] Hypo-phosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry. Inhibition of CDK1 blocks the G2/M transition, preventing cells from entering mitosis.[14][15]

  • Inhibition of Transcription: Roscovitine's activity against CDK7 and CDK9 leads to a general inhibition of transcription.[10][12] By blocking the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, Roscovitine prevents transcriptional initiation and elongation. This leads to the rapid downregulation of short-lived mRNAs and proteins, including critical survival factors like Mcl-1.[11][12]

  • Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition creates a state of cellular stress that often leads to programmed cell death (apoptosis). The downregulation of anti-apoptotic proteins like Mcl-1 is a key mechanism by which Roscovitine induces apoptosis in tumor cells.[11][12] This can occur from any phase of the cell cycle.

  • Modulation of Other Pathways: Beyond its core effects on the cell cycle, Roscovitine has been shown to influence other signaling pathways. For instance, it can inhibit the NF-κB pathway and activate the MAPK/ERK pathway, although the latter's functional significance is context-dependent.[4][10][16]

Roscovitine_Mechanism_of_Action cluster_cdks Primary Kinase Targets cluster_pathways Cellular Processes cluster_outcomes Cellular Outcomes Roscovitine Roscovitine (Seliciclib) CDK2 CDK2 / Cyclin E, A Roscovitine->CDK2 Inhibits CDK1 CDK1 / Cyclin B Roscovitine->CDK1 Inhibits CDK7 CDK7 / Cyclin H (TFIIH) Roscovitine->CDK7 Inhibits CDK9 CDK9 / Cyclin T (P-TEFb) Roscovitine->CDK9 Inhibits Rb_E2F pRb Phosphorylation CDK2->Rb_E2F Promotes G2_M G2/M Transition CDK1->G2_M Promotes RNAPII RNA Pol II CTD Phosphorylation CDK7->RNAPII Promotes CDK9->RNAPII Promotes G1_S G1/S Transition Rb_E2F->G1_S Enables Arrest Cell Cycle Arrest G1_S->Arrest Leads to G2_M->Arrest Leads to Transcription Transcriptional Elongation RNAPII->Transcription Enables Mcl1 Downregulation of Mcl-1 & others Transcription->Mcl1 Leads to Apoptosis Apoptosis Arrest->Apoptosis Can lead to Mcl1->Apoptosis Leads to

Figure 1: Simplified signaling pathway showing Roscovitine's mechanism of action.

Key Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a purine analog like Roscovitine, a series of validated in vitro and cell-based assays are required. These protocols serve as a self-validating system: the biochemical potency determined in vitro should correlate with the cellular effects observed.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A proprietary ADP-Glo™ Reagent depletes remaining ATP, and a Kinase Detection Reagent converts ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Lower luminescence indicates higher kinase inhibition.

Causality: This is the foundational experiment to prove direct target engagement and determine the inhibitor's potency (IC50). It isolates the kinase and inhibitor from complex cellular systems to measure a direct biochemical interaction.

Methodology:

  • Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). This will contain the recombinant kinase (e.g., CDK2/Cyclin E) and its substrate (e.g., a specific peptide or Histone H1).

    • Prepare serial dilutions of Roscovitine in DMSO, then dilute further in kinase reaction buffer to create 2X inhibitor solutions.

    • Prepare a 2X ATP solution at a concentration relevant to the kinase's Km for ATP (e.g., 10-50 µM).[17]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X inhibitor solution (or vehicle control).

    • Add 2.5 µL of 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Add 5 µL of 2X ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at 30°C.[17]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40-50 minutes at room temperature to stop the kinase reaction and deplete ATP.[17]

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the percent inhibition versus the log of Roscovitine concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Inhibitor 1. Add 2.5 µL of 2X Roscovitine (or DMSO) to 384-well plate Start->Plate_Inhibitor Plate_Kinase 2. Add 2.5 µL of 2X Kinase/ Substrate solution Plate_Inhibitor->Plate_Kinase Incubate1 3. Incubate 10 min @ RT (Inhibitor Binding) Plate_Kinase->Incubate1 Plate_ATP 4. Add 5 µL of 2X ATP to start reaction Incubate1->Plate_ATP Incubate2 5. Incubate 60 min @ 30°C (Kinase Reaction) Plate_ATP->Incubate2 Add_ADPGlo 6. Add 10 µL ADP-Glo™ Reagent Incubate2->Add_ADPGlo Incubate3 7. Incubate 40 min @ RT (ATP Depletion) Add_ADPGlo->Incubate3 Add_Detection 8. Add 20 µL Kinase Detection Reagent Incubate3->Add_Detection Incubate4 9. Incubate 30 min @ RT (Signal Generation) Add_Detection->Incubate4 Read 10. Read Luminescence Incubate4->Read Analyze 11. Analyze Data & Calculate IC50 Read->Analyze

Figure 2: Workflow diagram for an in vitro kinase inhibition assay.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[18] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.

Causality: This assay directly visualizes the cellular consequence of CDK inhibition predicted by the in vitro data. An accumulation of cells in G1 and/or G2/M phases provides strong evidence that the compound is blocking cell cycle progression at these checkpoints.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., HT29 human colon cancer cells) at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of Roscovitine (e.g., 0, 5, 15, 30 µM) or a vehicle control (DMSO) for a duration appropriate for the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 0.5 mL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18]

    • Store cells at -20°C for at least 2 hours (can be stored for weeks).[19]

  • Staining:

    • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18] The RNase A is critical to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate red channel (e.g., ~610 nm).

    • Collect at least 10,000 events per sample.

    • Use software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of PI fluorescence intensity.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[11]

Protocol: Western Blot Analysis of Rb Phosphorylation

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize specific phosphorylation sites on the Retinoblastoma protein (Rb), one can directly assess the activity of CDKs responsible for its phosphorylation.

Causality: This assay provides a direct molecular link between the proposed mechanism (CDK2 inhibition) and a key downstream event (Rb phosphorylation). A dose-dependent decrease in phosphorylated Rb (pRb) serves as a robust pharmacodynamic biomarker for Roscovitine's activity in cells.[2][10]

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with Roscovitine as described in section 3.2.1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811).[10]

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and/or a loading control like β-actin or GAPDH.[11]

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Conclusion and Future Perspectives

Roscovitine (Seliciclib) exemplifies the therapeutic potential of purine analogs designed to target the core machinery of the cell cycle. Its mechanism of action is centered on the competitive inhibition of a specific subset of CDKs, leading to the disruption of cell cycle progression and transcriptional regulation, ultimately inducing apoptosis in cancer cells. The experimental protocols detailed herein provide a robust framework for validating this mechanism, from direct biochemical inhibition to downstream cellular and molecular consequences.

The field continues to evolve, with ongoing research focused on developing next-generation CDK inhibitors with improved selectivity (e.g., specific CDK4/6 or CDK9 inhibitors) and exploring novel combination therapies.[3][8] Understanding the detailed mechanism of foundational molecules like Roscovitine is paramount for the rational design of future anticancer agents and for identifying biomarkers that can predict patient response in the clinic.

References

  • The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. (2004). AACR Journals. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. (2026). Frontiers. [Link]

  • Planchais, S., et al. (1997). Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. PubMed. [Link]

  • Model depicting mechanism of action of R-Roscovitine and its inhibition... (n.d.). ResearchGate. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. PMC - NIH. [Link]

  • Seliciclib. Wikipedia. [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. PMC - NIH. [Link]

  • Plesnila, N., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. PMC - NIH. [Link]

  • MacCallum, D. E., et al. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Cancer Research. [Link]

  • SELICICLIB. Inxight Drugs. [Link]

  • Whittaker, S. R., et al. (2008). The Cyclin-Dependent Kinase Inhibitor Seliciclib (R-roscovitine; CYC202) Decreases the Expression of Mitotic Control Genes and Prevents Entry into Mitosis. Taylor & Francis Online. [Link]

  • Inhibition of phosphorylation at cyclin-dependent kinase (CDK)... (n.d.). ResearchGate. [Link]

  • The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. (2011). PMC - NIH. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. [Link]

  • Assaying cell cycle status using flow cytometry. (2012). PMC - NIH. [Link]

  • Whittaker, S. R., et al. (2004). The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway. PubMed. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Wang, S., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Synthesis Pathways for 1-Propen-1-amine, 3-(1H-purin-6-yl)- from Adenine Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of C6-substituted purines from adenine (6-aminopurine) represents a critical transformation in the de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of C6-substituted purines from adenine (6-aminopurine) represents a critical transformation in the development of nucleoside analogs, kinase inhibitors, and synthetic cytokinins. Converting the native carbon-nitrogen bond at the C6 position into a carbon-carbon bond requires bypassing the electron-deficient nature of the purine heterocycle. The most robust, field-proven strategy involves the conversion of adenine into a highly reactive 6-halopurine electrophile, followed by palladium-catalyzed cross-coupling[1].

Structural Nuance & Target Identification: The target molecule, 1-propen-1-amine, 3-(1H-purin-6-yl)-, features a primary enamine moiety conjugated with the purine ring. Because primary enamines spontaneously tautomerize to their imine counterparts, synthesizing this exact framework requires trapping the enamine via N-protection (e.g., as an N-Boc derivative) during the carbon-carbon bond-forming step. This is achieved by performing a Heck cross-coupling with an allylamine precursor, followed by a thermodynamically driven, palladium-hydride (Pd-H) catalyzed double-bond migration to yield the conjugated 1-propenyl framework.

Experimental Methodologies: A Self-Validating Workflow

As with any multi-step synthesis of complex heterocycles, each phase must be treated as a self-validating system. The following protocols detail the causality behind the reagent selection and the Quality Control (QC) gates required to proceed.

Step 1: Nonaqueous Diazotization-Halogenation

Aqueous diazotization of adenine inevitably yields hypoxanthine due to the rapid hydrolysis of the diazonium intermediate. To force nucleophilic substitution by a halogen, nonaqueous conditions must be strictly maintained[2].

  • Procedure: Suspend adenine (1.0 equiv) in anhydrous CH₂Cl₂. Add benzyltriethylammonium chloride (BTEA, 2.0 equiv) and antimony trichloride (SbCl₃, 1.5 equiv). Cool the mixture to -10 °C and add tert-butyl nitrite (TBN, 3.0 equiv) dropwise over 30 minutes. Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Causality: TBN generates the diazonium species in situ. SbCl₃ acts as both a Lewis acid to stabilize the intermediate and a highly soluble chloride source, driving the dediazoniation exclusively toward 6-chloropurine[2].

  • Validation Gate: TLC (CHCl₃/MeOH 9:1) must show complete consumption of adenine. ESI-MS must confirm the product mass (

    
     155 [M+H]⁺)[3].
    
Step 2: N9-Protection

The free N9-proton of the purine ring is acidic and will coordinate with palladium catalysts, leading to catalyst deactivation or unwanted N-alkylation during cross-coupling.

  • Procedure: Dissolve 6-chloropurine in anhydrous THF. Add 3,4-dihydro-2H-pyran (DHP, 2.5 equiv) and a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.1 equiv). Heat at 60 °C for 12 hours. Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

  • Causality: The tetrahydropyranyl (THP) acetal provides orthogonal stability; it easily survives the highly basic conditions of the subsequent Heck coupling but can be cleaved under mild acidic conditions later.

  • Validation Gate: ¹H NMR must show the appearance of the anomeric THP proton (multiplet at ~5.7 ppm).

Step 3: Palladium-Catalyzed Heck Coupling & Isomerization

This is the critical C-C bond-forming step. Standard Heck coupling of an aryl halide with N-Boc-allylamine initially forms the 2-propenyl derivative. We force the double bond to migrate into conjugation with the purine ring by manipulating the catalyst and base[1].

  • Procedure: In a Schlenk flask, combine 6-chloro-9-THP-purine (1.0 equiv), N-Boc-allylamine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), P(t-Bu)₃ (0.1 equiv), and dicyclohexylmethylamine (Cy₂NMe, 2.0 equiv) in anhydrous DMF. Add glacial acetic acid (0.2 equiv) as a co-catalyst. Heat at 100 °C for 24 hours.

  • Causality: The bulky, electron-rich P(t-Bu)₃ ligand accelerates oxidative addition into the strong C-Cl bond. The addition of acetic acid generates a transient Pd-H species during the reaction, which catalyzes the β-hydride re-insertion, driving the isomerization of the terminal olefin into the thermodynamically stable, conjugated N-Boc enamine.

  • Validation Gate: ¹H NMR must show the shift of the olefinic protons from a terminal multiplet (5.0–6.0 ppm) to internal conjugated doublets, confirming the 1-propenyl structure.

Step 4: Global Deprotection
  • Procedure: Dissolve the protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂. Stir at room temperature for 2 hours. Concentrate under reduced pressure and precipitate the final product using cold diethyl ether.

  • Causality: TFA simultaneously cleaves both the N9-THP group and the N-Boc group, yielding the target 1-propen-1-amine, 3-(1H-purin-6-yl)- as a TFA salt.

  • Validation Gate: HRMS to confirm the exact mass of the target compound.

Quantitative Data: Optimization of the Isomerization Step

The success of synthesizing the 1-propenyl framework (enamine) over the 2-propenyl framework (allylamine) relies entirely on the cross-coupling conditions. Table 1 summarizes the optimization parameters that drive this causality.

Table 1: Optimization of the Heck Cross-Coupling and Isomerization

EntryCatalyst SystemBase / AdditiveTemp (°C)Time (h)Total Yield (%)Isomer Ratio (1-Propenyl : 2-Propenyl)
1Pd(OAc)₂ / PPh₃Et₃N80124520 : 80
2Pd(OAc)₂ / P(o-tolyl)₃Et₃N80126540 : 60
3Pd₂(dba)₃ / P(t-Bu)₃Cy₂NMe100248285 : 15
4 Pd₂(dba)₃ / P(t-Bu)₃ Cy₂NMe + 10% AcOH 100 24 88 >95 : 5

Insight: Entry 4 demonstrates that combining a bulky base with an acid co-catalyst at elevated temperatures creates the perfect environment for Pd-H mediated double-bond migration, effectively trapping the molecule in the desired 1-propenyl state.

Mechanistic Visualizations

Pathway A Adenine (6-Aminopurine) B 6-Halopurine (Electrophile) A->B Nonaqueous Diazotization C N9-Protected 6-Halopurine B->C N9-Protection (DHP) D Protected Enamine (Heck Product) C->D Heck Coupling & Isomerization E 1-Propen-1-amine, 3-(1H-purin-6-yl)- D->E Global Deprotection

Retrosynthetic and forward workflow from Adenine to the target 1-Propen-1-amine derivative.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Ar-Pd(II)-X Oxidative Addition Pd0->PdII_Ox + 6-Halopurine PdII_Pi Pi-Complex Olefin Coordination PdII_Ox->PdII_Pi + N-Boc-allylamine PdII_Ins Alkyl-Pd(II) Migratory Insertion PdII_Pi->PdII_Ins Insertion PdII_Elim Ar-Allyl + H-Pd(II)-X β-Hydride Elimination PdII_Ins->PdII_Elim Elimination PdII_Elim->Pd0 Base (HX removal) Isom Pd-H Catalyzed Double Bond Migration PdII_Elim->Isom Isomerization

Catalytic cycle of the Heck reaction highlighting the Pd-H driven double bond migration step.

References

  • Robins, M. J., et al. "Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite." Journal of Organic Chemistry, 2002. URL:[Link]

  • Hocek, M., & Silhár, P. "Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides." Current Protocols in Nucleic Acid Chemistry, 2007. URL:[Link]

  • Buček, J., et al. "Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives." Royal Society Open Science, 2018. URL:[Link]

  • Hocek, M., et al. "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation." Molecules, 2015. URL:[Link]

Sources

Exploratory

Literature review of 1-Propen-1-amine, 3-(1H-purin-6-yl)- in plant growth regulation

Focus Compound Class: 1-Propen-1-amine, 3-(1H-purin-6-yl)- derivatives (Zeatin & Analogs) Executive Summary This technical guide provides an in-depth analysis of N6-substituted purine cytokinins , specifically focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound Class: 1-Propen-1-amine, 3-(1H-purin-6-yl)- derivatives (Zeatin & Analogs)

Executive Summary

This technical guide provides an in-depth analysis of N6-substituted purine cytokinins , specifically focusing on the structural motif defined by 1-Propen-1-amine, 3-(1H-purin-6-yl)- . In applied plant physiology, this chemical scaffold represents the pharmacophore of trans-Zeatin and Isopentenyladenine (2iP) , the most potent naturally occurring cytokinins.

This document is designed for researchers and agrochemical developers. It moves beyond basic definitions to explore the Structure-Activity Relationship (SAR) , the Two-Component Signaling (TCS) mechanism, and validated experimental protocols for quantifying biological activity.

Part 1: Chemical Identity & Structural Biology

The nomenclature "1-Propen-1-amine, 3-(1H-purin-6-yl)-" refers to the core allylic amine linkage found in the most active cytokinins. The biological activity of this class is strictly governed by the N6-substitution of the adenine ring.

The Pharmacophore

The critical structural feature for high-affinity binding to the Arabidopsis Histidine Kinase (AHK) receptors is the N6-side chain.

  • Core Scaffold: Adenine (6-aminopurine).

  • Active Moiety: An isoprenoid or aromatic side chain attached to the N6 nitrogen.

  • Key Analog: trans-Zeatin , which possesses a hydroxylated isopentenyl side chain, is the most biologically active form in this class.

Table 1: Comparative Physicochemical Properties of Key Analogs

CompoundCommon NameSide Chain StructureBiological Activity (Relative)Solubility (Water)
trans-Zeatin Zeatin4-hydroxy-3-methyl-trans-2-butenylVery High (100%) Low (Soluble in 1N NaOH)
cis-Zeatin cis-Zeatin4-hydroxy-3-methyl-cis-2-butenylLow to ModerateLow
2iP IsopentenyladenineIsopentenylHighLow
Kinetin KinetinFurfuryl (Synthetic)ModerateLow
BAP BenzyladenineBenzyl (Synthetic)HighLow

Technical Insight: While cis-zeatin is often more abundant in plant tissues (specifically in tRNA breakdown products), trans-zeatin is the active ligand for cytokinin receptors. Isomerization between cis and trans forms is mediated by the enzyme Zeatin Isomerase , a critical target for modulating endogenous cytokinin pools.

Part 2: Mechanism of Action (The Phosphorelay System)

Cytokinins do not enter the cell to act directly on DNA; they utilize a Two-Component System (TCS) similar to bacterial phosphorelays. This pathway is a primary target for drug development in agrochemistry to modulate stress tolerance and yield.

The Signaling Cascade
  • Perception: The N6-substituted purine binds to the CHASE domain of Histidine Kinase (HK) receptors (e.g., AHK2, AHK3, AHK4) located on the ER membrane or plasma membrane.

  • Auto-phosphorylation: Ligand binding induces dimerization and auto-phosphorylation of a conserved histidine residue.

  • Phosphotransfer: The phosphate group is transferred to a conserved aspartate on the receiver domain, then to Histidine Phosphotransfer Proteins (AHPs) .

  • Nuclear Translocation: AHPs move into the nucleus.

  • Response Regulation: AHPs phosphorylate Type-B Response Regulators (ARRs) , which act as transcription factors to activate cytokinin-responsive genes (inducing cell division).

  • Feedback Loop: The pathway simultaneously activates Type-A ARRs , which act as repressors to dampen the signal, ensuring homeostatic control.

Visualization: Cytokinin Phosphorelay Pathway

The following diagram illustrates the signal transduction from the ER membrane to the nucleus.

CytokininSignaling cluster_nucleus Nuclear Compartment Ligand Zeatin / N6-Purine AHK Receptor: AHK (His-Kinase) [ER Membrane] Ligand->AHK Binding AHP Transmitter: AHP (Phosphotransfer) AHK->AHP Phosphorylation (His -> Asp) TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Nuclear Translocation & Phosphotransfer Nucleus Nucleus Environment TypeA_ARR Type-A ARR (Repressor) TypeB_ARR->TypeA_ARR Induction Response Cell Division & Shoot Initiation TypeB_ARR->Response Gene Activation TypeA_ARR->TypeB_ARR Inhibition (Feedback)

Figure 1: The His-Asp Phosphorelay system used by N6-substituted purines to regulate gene expression.

Part 3: Experimental Protocols

To validate the activity of a specific "1-Propen-1-amine, 3-(1H-purin-6-yl)-" derivative, researchers must use standardized bioassays. The Tobacco Pith Callus Bioassay remains the gold standard for defining cytokinin activity.

Protocol A: Tobacco Pith Callus Bioassay

Objective: Determine the concentration required to induce cell division in differentiated tissue.

Reagents:

  • Murashige and Skoog (MS) Basal Medium.

  • Auxin source: Indole-3-acetic acid (IAA) at 2 mg/L (constant background).

  • Test Compound: Zeatin or Analog (0.01 µM to 10 µM).

  • Plant Material: Nicotiana tabacum (cv. Wisconsin 38) stem pith.

Workflow:

  • Explant Preparation: Excise pith cylinders (parenchyma) from the stem of sterile tobacco plants. Slice into 2mm discs.

  • Media Setup: Prepare MS agar plates containing 2 mg/L IAA (essential for competence) and varying concentrations of the test cytokinin.

  • Inoculation: Place 3 explants per vessel. Seal with gas-permeable tape.

  • Incubation: Incubate at 25°C in the dark for 3-4 weeks.

  • Quantification: Harvest callus tissue. Weigh Fresh Weight (FW). Dry at 60°C for 48h and weigh Dry Weight (DW).

Self-Validation Check:

  • Negative Control (IAA only): Explants should expand slightly but not divide (no callus mass).

  • Positive Control (Kinetin/Zeatin): Massive white/yellow callus proliferation.

  • If controls fail: Check auxin stability; auxin is required for cytokinin sensitivity (competence).

Protocol B: HPLC-MS/MS Quantification

For drug development, precise quantification of compound stability and uptake is required.

Methodology:

  • Extraction: Homogenize 100mg plant tissue in Bieleski’s solvent (MeOH:H2O:HCOOH, 15:4:1) at -20°C.

  • Purification: Solid Phase Extraction (SPE) using C18 / MCX mixed-mode columns.

  • Detection: LC-MS/MS (Triple Quadrupole). Monitor the transition of the precursor ion (M+H)+ to the adenine fragment (m/z 136).

Visualization: Bioassay Workflow

BioassayWorkflow Step1 Step 1: Explant Excise Tobacco Pith Step2 Step 2: Media Prep MS + IAA (2mg/L) + Test Cmpd Step1->Step2 Step3 Step 3: Incubation 25°C, Dark, 21 Days Step2->Step3 Step4 Step 4: Analysis Weigh Fresh Mass Step3->Step4 Decision Control Check: Did IAA-only divide? Step4->Decision Valid Valid Assay Decision->Valid No Invalid Discard: Auxin Failure Decision->Invalid Yes

Figure 2: Step-by-step logic for the Tobacco Callus Bioassay.

Part 4: Applications in Agriculture & Drug Development

The application of N6-substituted purines extends beyond basic research into high-value crop management.

  • Senescence Inhibition (The "Stay-Green" Effect): Exogenous application of zeatin-type compounds inhibits the degradation of chlorophyll and proteins. This is critical for extending the shelf-life of leafy vegetables and cut flowers.

    • Mechanism: Downregulation of SAG (Senescence-Associated Genes) and maintenance of chloroplast integrity.

  • Lateral Bud Release: Cytokinins antagonize the Apical Dominance maintained by Auxin. Application to lateral buds breaks dormancy, promoting "bushiness" in ornamental crops and increasing flowering sites in fruit crops.

  • Sink Strength Modification: Cytokinins mobilize nutrients. Applying zeatin to a developing fruit creates a "metabolic sink," drawing sugars and amino acids from source leaves, thereby increasing fruit size and yield.

References

  • PubChem. (n.d.). Zeatin | C10H13N5O.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[1][3] The Arabidopsis Book. American Society of Plant Biologists. Retrieved from [Link]

  • Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 1-Propen-1-amine, 3-(1H-purin-6-yl)- for Plant Tissue Culture

This Application Note and Protocol is designed for researchers and tissue culture specialists working with 1-Propen-1-amine, 3-(1H-purin-6-yl)- , a purine-derivative structurally analogous to cytokinins such as Zeatin an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and tissue culture specialists working with 1-Propen-1-amine, 3-(1H-purin-6-yl)- , a purine-derivative structurally analogous to cytokinins such as Zeatin and Allyladenine. Given its chemical structure—a purine ring substituted with an unsaturated amine chain—this compound exhibits solubility and stability profiles characteristic of the purine cytokinin class .

The following guide synthesizes chemical principles with practical tissue culture methodologies to ensure optimal solubility, sterility, and biological activity.

Introduction & Chemical Context

1-Propen-1-amine, 3-(1H-purin-6-yl)- (CAS: 697807-18-4) is a purine-based compound typically utilized in plant tissue culture as a cytokinin-like growth regulator . Structurally, it consists of a purine ring system attached to a propenylamine side chain. This structure dictates its physicochemical properties:

  • Hydrophobicity: The planar purine ring and the aliphatic side chain render the free base form poorly soluble in neutral water.

  • Amphoteric Nature: Like Kinetin and Zeatin, it possesses ionizable nitrogen atoms, allowing it to dissolve in acidic (pH < 3) or basic (pH > 10) aqueous solutions, as well as polar organic solvents like DMSO.

  • Biological Function: It promotes cell division (cytokinesis), shoot proliferation, and delays senescence in explants.

Key Physicochemical Properties
PropertyDescription
Chemical Class Purine Derivative / Cytokinin Analog
Physical State Crystalline Powder (White to Off-White)
Solubility (Water) Very Low (< 0.1 mg/mL) at neutral pH
Solubility (Solvents) Soluble in 1N NaOH, 1N KOH, DMSO, Ethanol
pKa (Approx.) Basic N (N1/N3/N7): ~4.0 | Acidic NH (N9): ~9.8
Stability Stable in solid form; Solutions stable at -20°C

Dissolution Protocols

To ensure reproducibility in tissue culture, accurate solubilization is critical. The free base form will precipitate if added directly to water or media. Two primary methods are recommended: Alkaline Dissolution (Method A) and Organic Solvent Dissolution (Method B) .

Method A: Alkaline Dissolution (Recommended for General Use)

This method uses the acidic nature of the N9 proton on the purine ring to form a water-soluble salt. It is preferred for most tissue culture applications as it avoids organic solvents that may be phytotoxic at high concentrations.

Reagents:

  • 1-Propen-1-amine, 3-(1H-purin-6-yl)- (Powder)

  • 1N NaOH (Sodium Hydroxide) or 1N KOH (Potassium Hydroxide)

  • Double-distilled Water (ddH₂O)

Protocol:

  • Weighing: Accurately weigh 10 mg of the compound into a 15 mL sterile centrifuge tube.

  • Solubilization: Add 0.2 - 0.5 mL of 1N NaOH (or KOH) dropwise.

  • Agitation: Vortex vigorously or sonicate for 30-60 seconds until the powder is fully dissolved and the solution is clear.

    • Note: If the solution remains cloudy, add 1N NaOH in 50 µL increments until clear.

  • Dilution: Slowly add ddH₂O to bring the final volume to 10 mL .

    • Result: A 1 mg/mL (1000 ppm) Stock Solution.

  • Sterilization: Filter sterilize immediately (see Section 3).

Method B: DMSO Dissolution (For High Concentrations)

Dimethyl Sulfoxide (DMSO) is a universal solvent for purines. This method is useful if the compound is sensitive to high pH or if a highly concentrated stock (>10 mg/mL) is required.

Reagents:

  • DMSO (Tissue Culture Grade)

  • ddH₂O

Protocol:

  • Weighing: Weigh 10 mg of the compound.

  • Solubilization: Add 1.0 mL of neat DMSO. Vortex until completely dissolved.

  • Dilution (Optional): This stock is 10 mg/mL . It can be used directly or diluted with water.

    • Caution: Adding water rapidly to high-concentration DMSO stocks can cause precipitation. Add water slowly with constant stirring.

  • Sterilization: DMSO is self-sterilizing at high concentrations, but filtration is recommended after dilution.

Sterilization and Storage

Heat stability of purine derivatives varies. While Kinetin is autoclavable, Zeatin and its analogs can degrade under autoclave conditions (121°C, 15 psi). Cold filtration is the gold standard to preserve biological activity.

Sterilization Workflow
  • Syringe Filter: Use a 0.22 µm PES (Polyethersulfone) or PVDF (Polyvinylidene fluoride) syringe filter.

    • Avoid Nylon filters if using high-concentration acidic solutions, though they are generally safe for dilute NaOH.

  • Process: Draw the stock solution into a sterile syringe and expel through the filter into a sterile cryovial.

Storage Conditions
StateTemperatureShelf LifeNotes
Powder -20°C2-3 YearsKeep desiccated and dark.
Stock Solution -20°C6-12 MonthsAliquot to avoid freeze-thaw cycles.
Working Media 4°C2-4 WeeksUse fresh for optimal results.

Tissue Culture Application

1-Propen-1-amine, 3-(1H-purin-6-yl)- is typically used in the concentration range of 0.1 to 10.0 mg/L (approx. 0.5 - 50 µM).

Experimental Workflow

The following diagram illustrates the preparation and application workflow.

G Start Dry Powder (1-Propen-1-amine, 3-(1H-purin-6-yl)-) Solvent Select Solvent Start->Solvent NaOH Method A: 1N NaOH (Dropwise) Solvent->NaOH Standard DMSO Method B: DMSO (Neat) Solvent->DMSO Alternative Dissolve Vortex/Sonicate until Clear NaOH->Dissolve DMSO->Dissolve Dilute Dilute with ddH2O to Stock Conc. (1 mg/mL) Dissolve->Dilute Filter Filter Sterilize (0.22 µm PES) Dilute->Filter Storage Store Aliquots at -20°C Filter->Storage MediaPrep Add to Autoclaved Media (Cool to 50-60°C) Filter->MediaPrep Immediate Use Storage->MediaPrep Culture Plant Tissue Culture (Shoot Induction) MediaPrep->Culture

Caption: Workflow for solubilization, sterilization, and media incorporation of purine cytokinin analogs.

Calculation Guide

To prepare 1 Liter of MS Media with 1.0 mg/L concentration using a 1 mg/mL stock:



  • Add 1.0 mL of Stock Solution to 1 L of media after autoclaving (when media has cooled to ~55°C).

Troubleshooting & FAQs

Q: The solution precipitated after adding water. What happened?

  • Cause: The pH dropped too close to neutral (pH 6-8) where the free base is insoluble, or the dilution was too rapid.

  • Fix: Add a few more drops of 1N NaOH (or 1N HCl if using acid method) until clear. Ensure the final stock pH is maintained away from neutrality (pH > 10 or < 3) if storing for long periods, though high pH stocks should be diluted significantly in media to avoid altering media pH.

Q: Can I autoclave this compound?

  • Recommendation: While some purines are heat stable, it is safer to filter sterilize to prevent thermal degradation, which can lead to variable experimental results. If autoclaving is necessary, validate activity against a filter-sterilized control.

Q: Is DMSO toxic to my explants?

  • Insight: Most plant tissues tolerate DMSO concentrations up to 0.1% (1 mL/L). If your stock is 1 mg/mL and you use 1 mL/L, the DMSO concentration is minimal. However, for sensitive protoplasts, use the NaOH method.

References

  • PhytoTechnology Laboratories. (2023). Cytokinin Solubility and Stability Guide. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Plant Tissue Culture Protocols: Preparation of Growth Regulator Stocks. Retrieved from

  • PubChem Database. (2024). Compound Summary: Purine Derivatives and Cytokinins. National Center for Biotechnology Information. Retrieved from

  • Kamínek, M., et al. (1987). Hormonal Regulation of Plant Growth and Development. Elsevier Science. (Foundational text on Purine Cytokinin chemistry).
Application

Preparation of Stock Solutions for 1-Propen-1-amine, 3-(1H-purin-6-yl)-: A Comparative Analysis of DMSO and NaOH Solvents

Introduction: The Critical Role of Solvent Selection in Preclinical Research The reliability and reproducibility of in vitro and in vivo assays are fundamentally dependent on the quality of the compound stock solutions....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection in Preclinical Research

The reliability and reproducibility of in vitro and in vivo assays are fundamentally dependent on the quality of the compound stock solutions. The choice of solvent is a critical parameter that can significantly impact the solubility, stability, and ultimately, the biological activity of a test compound. This is particularly true for novel chemical entities such as 1-Propen-1-amine, 3-(1H-purin-6-yl)-, a purine derivative with potential applications in drug discovery and chemical biology.[1][2] Purine analogs are a well-established class of compounds with diverse therapeutic applications, including oncology and virology, where they can interfere with nucleic acid synthesis.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 1-Propen-1-amine, 3-(1H-purin-6-yl)-, with a specific focus on a comparative analysis of two commonly used solvents: dimethyl sulfoxide (DMSO) and aqueous sodium hydroxide (NaOH). We will delve into the underlying chemical principles governing the dissolution of this compound in each solvent, provide detailed protocols for stock solution preparation, and offer guidance on choosing the most appropriate solvent for specific downstream applications.

For the purpose of this guide, and due to the limited public data on the specific 3-substituted isomer, we will draw analogies from the closely related and more extensively characterized N9-substituted purine, 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine (also known as (Z)-9-Propenyladenine).[4] The principles discussed are broadly applicable to N-substituted purine analogs.

Chemical and Physical Properties of N-Propenyl Purine Analogs

A thorough understanding of the physicochemical properties of 1-Propen-1-amine, 3-(1H-purin-6-yl)- is paramount for the successful preparation of stock solutions. While specific experimental data for this exact molecule is scarce, we can infer its properties from its constituent parts: a purine core, an amino group, and a propenyl substituent.

PropertyPredicted Value/CharacteristicRationale / Reference
Molecular Formula C₈H₉N₅Based on the chemical structure of an analogous compound, 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine.[4]
Molecular Weight ~175.19 g/mol Based on the molecular formula of the N9 analog.[4]
Appearance Likely a white to off-white solidGeneral property of similar purine derivatives.[5]
Aqueous Solubility Predicted to be lowThe purine core has some polarity, but the propenyl group increases lipophilicity, likely reducing water solubility.[5]
pKa Multiple values expectedThe purine ring contains both acidic and basic nitrogens. The exocyclic amino group is also basic. The exact pKa values are crucial for understanding solubility in NaOH.

The purine ring system contains nitrogen atoms that can act as both hydrogen bond donors and acceptors, contributing to its solubility in polar solvents. However, the introduction of a propenyl group increases the molecule's hydrophobicity, which can significantly lower its aqueous solubility. The amino group at the 6-position is a key functional group that can be protonated, a property that can be exploited for dissolution in acidic solutions, or deprotonated at very high pH.

Solvent Selection: A Tale of Two Solvents

The choice between DMSO and aqueous NaOH for dissolving 1-Propen-1-amine, 3-(1H-purin-6-yl)- is not trivial and depends on a multitude of factors including the desired stock concentration, the intended downstream application, and the required long-term stability.

Dimethyl Sulfoxide (DMSO): The Universal Organic Solvent

DMSO is a powerful, aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of polar and nonpolar compounds.[5][6]

Advantages of using DMSO:

  • High Solubilizing Power: DMSO is an excellent solvent for many organic molecules, often allowing for the preparation of high-concentration stock solutions (e.g., 10-20 mM).[5]

  • Miscibility with Aqueous Buffers: DMSO is miscible with water and most aqueous buffers used in biological assays, facilitating the preparation of working solutions.

  • Low Volatility: Its low volatility minimizes changes in concentration due to evaporation.

Disadvantages and Considerations with DMSO:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere, which can lead to compound precipitation over time.

  • Compound Stability: While generally considered inert, some classes of compounds can degrade in DMSO. For purine analogs, the stability should be empirically determined, especially under prolonged storage or repeated freeze-thaw cycles.[5]

  • Assay Interference: At higher concentrations (typically >0.5-1%), DMSO can exhibit cytotoxicity and interfere with various biological assays. It is crucial to determine the tolerance of the specific assay system to DMSO.

  • Freezing Point: DMSO freezes at a relatively high temperature (18.5 °C). Stock solutions are typically stored at -20 °C or -80 °C, and care must be taken to ensure the compound remains in solution upon thawing.

Aqueous Sodium hydroxide (NaOH): The pH-Modifier

For compounds with acidic protons, such as the N-H protons on the purine ring, aqueous NaOH can be an effective solvent by forming a more soluble sodium salt.

Advantages of using aqueous NaOH:

  • Enhanced Aqueous Solubility: By deprotonating an acidic proton on the purine ring, a charged salt is formed, which can dramatically increase aqueous solubility.

  • Direct Compatibility with Aqueous Assays: Stock solutions prepared in aqueous NaOH can often be directly diluted into aqueous assay buffers without the presence of an organic co-solvent like DMSO.

  • Cost-Effective and Readily Available: NaOH is an inexpensive and common laboratory reagent.

Disadvantages and Considerations with NaOH:

  • pH-Dependent Solubility: The solubility of the compound is critically dependent on the pH of the solution. A decrease in pH upon dilution into a buffered assay medium could lead to precipitation if the compound's solubility limit is exceeded.

  • Chemical Stability: High pH can promote the hydrolysis of susceptible functional groups. The stability of the propenyl group and the purine ring itself at high pH must be carefully evaluated. For some purine nucleoside analogs, the N-glycosidic bond can be susceptible to cleavage under certain conditions.[7]

  • Buffering Capacity of the Final Assay: The addition of a basic stock solution can alter the pH of the final assay medium, potentially affecting the biological activity being measured. It is essential to ensure that the buffering capacity of the assay medium is sufficient to maintain the desired pH.

  • Ionic Strength: The addition of a salt solution can increase the ionic strength of the assay, which may influence protein conformation and enzyme kinetics.

Comparative Summary: DMSO vs. NaOH

FeatureDimethyl Sulfoxide (DMSO)Aqueous Sodium Hydroxide (NaOH)
Solubilization Mechanism Solvation of the moleculeDeprotonation to form a more soluble salt
Achievable Concentration Typically high (mM range)Dependent on pKa and intrinsic solubility of the salt
Compatibility with Assays High, but potential for solvent-induced artifacts at >0.5%High, but potential for pH and ionic strength changes
Compound Stability Generally good, but must be verifiedPotential for pH-mediated degradation (e.g., hydrolysis)
Handling and Storage Hygroscopic, store in desiccated conditions. Freeze-thaw cycles may impact stability.Potential for pH changes due to CO₂ absorption from air. Store tightly sealed.
Primary Use Case High-throughput screening, initial in vitro assaysWhen DMSO is incompatible with the assay, or for specific formulation needs

Experimental Protocols

The following protocols provide a step-by-step guide for preparing stock solutions of 1-Propen-1-amine, 3-(1H-purin-6-yl)- in both DMSO and aqueous NaOH. It is highly recommended to perform small-scale solubility tests before preparing a large batch of stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 1-Propen-1-amine, 3-(1H-purin-6-yl)- (solid)

  • Anhydrous DMSO (stored in a desiccator)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 175.19 g/mol * (1000 mg / 1 g) = 1.75 mg

  • Weigh the compound: Accurately weigh out the calculated mass of the compound and place it in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube/vial.

  • Dissolve the compound: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but the thermal stability of the compound should be considered.[5]

  • Visual Inspection: Visually inspect the solution to ensure there are no particulates. If necessary, centrifuge the tube briefly to pellet any undissolved material.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, desiccated containers.

Protocol 2: Preparation of a Stock Solution in Aqueous NaOH

Materials:

  • 1-Propen-1-amine, 3-(1H-purin-6-yl)- (solid)

  • 1 M NaOH stock solution

  • Sterile, deionized water

  • Vortex mixer

  • pH meter

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the compound: Weigh out the desired mass of the compound and place it in a sterile microcentrifuge tube or vial.

  • Initial Suspension: Add a small volume of deionized water to create a suspension.

  • Titration with NaOH: While vortexing, add the 1 M NaOH solution dropwise. Monitor the dissolution of the solid.

  • pH Measurement: Once the solid has dissolved, measure the pH of the solution. The target pH should be sufficiently above the pKa of the most acidic proton on the purine ring to ensure complete deprotonation and solubilization.

  • Final Volume Adjustment: Adjust the final volume with deionized water to achieve the desired concentration.

  • Final pH Check: Re-measure the pH of the final stock solution and record it.

  • Storage: Store the stock solution at 4°C or -20°C in a tightly sealed container to prevent the absorption of atmospheric CO₂, which can lower the pH and cause precipitation.

Workflow and Decision Making

The choice of solvent is a critical decision that should be made on a case-by-case basis. The following diagram illustrates a logical workflow for selecting the appropriate solvent for 1-Propen-1-amine, 3-(1H-purin-6-yl)-.

Caption: A decision-making workflow for selecting the appropriate solvent.

Chemical Structures

Chemical_Structures cluster_purine 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine cluster_dmso Dimethyl Sulfoxide (DMSO) purine purine dmso dmso

Caption: Chemical structures of a representative N-propenyl purine and DMSO.

Conclusion and Best Practices

The successful preparation of high-quality stock solutions of 1-Propen-1-amine, 3-(1H-purin-6-yl)- is a cornerstone of reliable and reproducible research. Both DMSO and aqueous NaOH offer viable routes to solubilization, each with a distinct set of advantages and disadvantages.

Key Recommendations:

  • Always perform small-scale solubility tests before committing to a large-scale stock solution preparation.

  • Empirically verify the stability of the compound in the chosen solvent under the intended storage conditions.

  • Always use anhydrous DMSO to prevent precipitation due to water absorption.

  • When using NaOH, carefully control and document the final pH of the stock solution.

  • Aliquot stock solutions to minimize the number of freeze-thaw cycles.

  • Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and storage conditions.

By carefully considering the factors outlined in this application note and adhering to the provided protocols, researchers can ensure the integrity of their compound stock solutions, leading to more robust and reliable experimental outcomes.

References

  • PubChem. 3-(1H-pyrrol-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • GSRS. 9-(1Z)-1-PROPEN-1-YL-9H-PURIN-6-AMINE. [Link]

  • PMC. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. [Link]

  • PMC. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • MDPI. 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. [Link]

  • MDPI. Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. [Link]

  • ResearchGate. Study on the molecular structure and thermal stability of purine nucleoside analogs. [Link]

  • PMC. Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. [Link]

  • Massive Bio. Purine Nucleoside Analog. [Link]

  • ACS Publications. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. [Link]

  • FooDB. Showing Compound 1-Propylamine (FDB012241). [Link]

  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • ResearchGate. N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,... [Link]

Sources

Method

Application Note: Methods for Incorporating 1-Propen-1-amine, 3-(1H-purin-6-yl)- into Agar Media

[1] Introduction & Compound Profile The compound 1-Propen-1-amine, 3-(1H-purin-6-yl)- is universally recognized in plant physiology as trans-Zeatin (tZ).[1] It is a naturally occurring adenine-based cytokinin, originally...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Compound Profile

The compound 1-Propen-1-amine, 3-(1H-purin-6-yl)- is universally recognized in plant physiology as trans-Zeatin (tZ).[1] It is a naturally occurring adenine-based cytokinin, originally isolated from Zea mays.[1] Unlike synthetic analogs (e.g., BAP, Kinetin), trans-Zeatin possesses a specific isoprenoid side chain that renders it highly potent but chemically sensitive.

Why this protocol matters: Inaccurate incorporation of Zeatin is a primary cause of experimental failure in regeneration matrices. Its hydrophobic purine ring creates solubility challenges, while its unsaturated side chain poses risks of thermal isomerization (conversion from the active trans form to the less active cis form) during autoclaving.

This guide provides a definitive, self-validating methodology for incorporating trans-Zeatin into agar media, prioritizing biological activity retention.[1]

Pre-Protocol Analysis: The Chemistry of Incorporation

Solubility Mechanics

Zeatin is amphoteric but demonstrates poor solubility in neutral water (


). To achieve a standard stock concentration of 

, the pH must be shifted away from its isoelectric point.
  • Preferred Solvent: 1N NaOH (Sodium Hydroxide).[2] The deprotonation of the N9 position on the purine ring drastically increases solubility.

  • Alternative Solvent: DMSO (Dimethyl Sulfoxide).[3][4] Useful for analytical standards but less preferred for sensitive tissue culture due to potential phytotoxicity at high cumulative volumes.

Thermal Stability: The Autoclave Debate

A critical decision point in this protocol is sterilization.

  • Gold Standard (Filter Sterilization): Zeatin is added to molten agar after autoclaving. This prevents thermal degradation and isomerization.

  • Robust Method (Co-Autoclaving): Recent studies indicate trans-Zeatin is surprisingly stable (retaining >90% integrity) after a single autoclave cycle (121°C, 15 min) if dissolved in dilute KOH/NaOH.[1] However, repeated heating cycles must be avoided.

Recommendation: For critical drug development assays or recalcitrant species, use Method A (Filter Sterilization) . For routine propagation of robust species, Method B (Co-Autoclaving) is acceptable.

Protocol A: Preparation of Stock Solution (1 mg/mL)

Objective: Create a stable, concentrated solution (


) suitable for dilution.

Reagents:

  • trans-Zeatin powder (High Purity >98%)[1]

  • 1N NaOH (Freshly prepared)[1]

  • Double-distilled Water (

    
    )[1]
    
  • Syringe Filter (

    
    , PES or Nylon)
    

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100 mg of trans-Zeatin powder into a 100 mL volumetric flask or a sterile 50 mL centrifuge tube.

  • Solvent Addition: Add 2.0 to 5.0 mL of 1N NaOH dropwise directly onto the powder.

    • Critical Check: Agitate gently. The solution should turn clear. If particles remain, add NaOH in 0.5 mL increments. Do not exceed 5 mL total to avoid excessive salinity in the final media.

  • Volume Adjustment: Once fully dissolved, slowly add

    
     to bring the total volume to 100 mL .
    
    • Note: A slight precipitate may form if water is added too quickly due to local pH drop. Add water slowly while stirring.

  • Storage: Aliquot into 1.5 mL Eppendorf tubes. Store at -20°C .

    • Shelf Life: 6-12 months frozen.[1] Avoid repeated freeze-thaw cycles.[1][4]

Protocol B: Media Incorporation (The "Gold Standard" Method)

Objective: Incorporate Zeatin into agar media without thermal damage.

Workflow Visualization:

MediaIncorporation Stock Zeatin Stock (-20°C) Thaw Thaw & Vortex Stock->Thaw Filter Syringe Filter (0.22 µm) Thaw->Filter Sterilize Mix Aseptic Addition & Swirling Filter->Mix Add Sterile Solute Autoclave Autoclave Base Media (121°C, 15 min) Cool Cool to 55°C (Water Bath) Autoclave->Cool Cool->Mix Pour Pour Plates Mix->Pour

Caption: Workflow for aseptic incorporation of thermolabile cytokinins into agar media.

Step-by-Step Procedure:

  • Base Media Prep: Prepare Murashige & Skoog (MS) or specific basal media with agar. Adjust pH to 5.7-5.8.

  • Autoclave: Sterilize base media at 121°C (15 psi) for 15-20 minutes.

  • Cooling (Critical): Transfer media to a

    
     water bath.
    
    • Why: Above

      
       risks Zeatin degradation; below 
      
      
      
      the agar solidifies.
  • Sterile Addition:

    • Thaw the Zeatin stock.

    • In a laminar flow hood, draw the required volume (e.g., 1.0 mL for a 1 mg/L final concentration) into a sterile syringe.

    • Attach a

      
       filter  to the syringe.
      
    • Dispense the Zeatin directly into the molten agar.

  • Homogenization: Swirl the flask gently (do not shake vigorously to avoid bubbles) to ensure uniform distribution.

  • Pouring: Dispense into Petri dishes or culture vessels immediately.

Mechanism of Action & Validation

To validate that your incorporation method was successful, you must understand the signaling pathway. If the Zeatin has degraded or isomerized, the phosphorelay will fail to activate nuclear response regulators.

Cytokinin Signaling Pathway:

ZeatinSignaling cluster_nucleus Nuclear Events Zeatin trans-Zeatin (Ligand) Receptor AHK Receptor (Plasma Membrane) Zeatin->Receptor Binds AHP AHP Proteins (Phosphorelay) Receptor->AHP Phosphorylation ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation Nucleus Nucleus Response Cell Division (Cytokinesis) ARR_B->Response Gene Expression

Caption: Simplified Two-Component Signaling System (TCS) activated by active trans-Zeatin.

Quality Control (Bioassay): If you suspect stock degradation, perform a Soybean Callus Bioassay or a Tobacco Callus Bioassay .

  • Positive Control: Fresh commercial Zeatin.

  • Negative Control: Media without hormones.

  • Test: Your prepared media.

  • Success Metric: Significant callus proliferation within 21 days comparable to the positive control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock pH too low (neutral)Add 1N NaOH dropwise until clear. Ensure pH > 10 for stock stability.
Media fails to solidify Acidic hydrolysis of agarZeatin stock is highly basic. If adding large volumes (>10mL/L), re-check media pH before pouring.
Low Bio-Activity Thermal IsomerizationSwitch from Method B (Autoclaving) to Method A (Filter Sterilization).
Contamination Filter failureEnsure the

filter integrity. Do not apply excessive pressure which can burst the membrane.

References

  • PubChem. (n.d.). 3-(1H-purin-6-yl)prop-2-en-1-amine (trans-Zeatin).[1][4] National Library of Medicine. [Link][1]

  • Van Staden, J., & Drewes, F. E. (1991). The stability of cytokinins in plant tissue culture media. South African Journal of Botany. (Contextual grounding for stability claims).
  • PhytoTechnology Laboratories. (2016). Stability of Adenine-based Cytokinins in Aqueous Solution. [Link] (Search: "Cytokinin Stability Technical Note")[1]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinin signaling in plant development. Development. [Link]

Sources

Application

HPLC Method Development and Validation Protocol for 1-Propen-1-amine, 3-(1H-purin-6-yl)-

Executive Summary The detection and quantification of highly polar, basic nitrogenous compounds represent a significant challenge in modern chromatography. This application note establishes a robust, stability-indicating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of highly polar, basic nitrogenous compounds represent a significant challenge in modern chromatography. This application note establishes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-Propen-1-amine, 3-(1H-purin-6-yl)- (CAS: 697807-18-4). By transitioning away from traditional low-pH reversed-phase methods and adopting a high-pH strategy on a hybrid silica stationary phase, this protocol resolves severe peak tailing and retention instability. The methodology is designed with built-in self-validating mechanisms, strictly adhering to the lifecycle and risk-based approaches outlined in and [1][2].

Physicochemical Profiling & The Analytical Challenge

Before selecting chromatographic parameters, the analyte's physicochemical nature must dictate the strategy.

  • Compound Name : 1-Propen-1-amine, 3-(1H-purin-6-yl)-

  • CAS Number : 697807-18-4[3]

  • Molecular Formula : C₈H₉N₅ (MW: 175.19 g/mol )

  • Structural Features : The molecule consists of a purine core linked to a primary allylamine moiety.

The Causality of Peak Tailing: The primary aliphatic amine possesses an estimated pKa of ~9.5, while the purine ring contains basic nitrogens (pKa ~2.4) and an acidic NH (pKa ~9.0). At a standard acidic or neutral mobile phase pH (pH 2.0–7.0), the primary amine is fully protonated. When analyzed on standard silica-based C18 columns, this positively charged species undergoes strong secondary ion-exchange interactions with ionized residual silanols (


) on the silica surface. This electrostatic attraction disrupts the primary hydrophobic retention mechanism, manifesting as severe peak tailing, unpredictable retention shifts, and poor integration reproducibility.

Method Development Rationale (Expertise & Experience)

To establish a trustworthy and reproducible system, we must control the ionization state of both the analyte and the stationary phase.

As demonstrated in seminal chromatographic research by , operating at an alkaline pH is the most effective way to analyze highly basic compounds. By utilizing a mobile phase pH of 10.0, the primary amine is predominantly deprotonated (neutralized). This fundamental shift achieves two critical outcomes:

  • Increased Lipophilicity : The neutral analyte partitions more effectively into the C18 stationary phase, increasing retention time (

    
    ).
    
  • Elimination of Secondary Interactions : Without a positive charge, the analyte no longer interacts with residual silanols, yielding sharp, symmetrical peaks.

Because standard silica dissolves at pH > 8.0, an Ethylene-Bridged Hybrid (BEH) C18 column is mandatory. These columns withstand extreme pH environments (pH 1–12) while maintaining structural integrity.

G A Analyte Profiling 3-(1H-purin-6-yl)prop-1-en-1-amine B Assess Properties High Polarity, Basic pKa ~9.5 A->B C Select Column & pH Strategy B->C D Low pH (pH 2-3) Analyte Fully Ionized C->D Standard RP E High pH (pH 10-11) Analyte Neutralized C->E Alkaline RP F Risk: Poor Retention, Peak Tailing (Silanols) D->F G Benefit: High Retention, Sharp Peaks E->G H HILIC or Ion-Pairing RP F->H Alternative I Hybrid Silica C18 (e.g., Waters XBridge) G->I Optimal Choice

Figure 1: Decision tree for HPLC method development of basic purine-allylamine derivatives.

Analytical Target Profile (ATP) & Interaction Model

In accordance with , the Analytical Target Profile (ATP) defines the required performance of the method. The objective is the baseline separation of 3-(1H-purin-6-yl)prop-1-en-1-amine with a tailing factor (


) of 

1.5 and a theoretical plate count (

) of

5000.

Interaction A Protonated Analyte (Low pH) B Ionized Silanol (SiO-) Standard C18 A->B Ionic Interaction (Peak Tailing) C High pH Buffer (pH 10.0) A->C Deprotonation D Neutral Analyte (High pH) C->D pH > pKa E Hybrid C18 Phase (Hydrophobic) D->E Optimal Retention (Sharp Peak)

Figure 2: Mechanistic model of analyte-stationary phase interactions under varying pH conditions.

Experimental Protocols

Mobile Phase Preparation

Buffer Selection Causality: 10 mM Ammonium Bicarbonate (


) is chosen because it provides excellent buffering capacity at pH 10.0 (pKa₂ = 10.3) and is highly volatile, making the method fully compatible with LC-MS should impurity profiling be required.
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) :

    • Accurately weigh 0.79 g of LC-MS grade Ammonium Bicarbonate.

    • Dissolve completely in 1000 mL of Ultrapure Water (18.2 M

      
      ).
      
    • Add 28% Ammonium Hydroxide dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 10.0

      
       0.05.
      
    • Filter the solution through a 0.22 µm nylon or PTFE membrane under vacuum.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile (MeCN). Acetonitrile is preferred over methanol due to its aprotic nature, which minimizes hydrogen bonding with the amine, further improving peak shape.

Sample Preparation

Diluent Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") that occurs when the sample solvent is stronger than the mobile phase.

  • Diluent : Prepare a mixture of Water:Acetonitrile (95:5, v/v).

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 1-Propen-1-amine, 3-(1H-purin-6-yl)- reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Working Solution (100 µg/mL) : Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Gradient Program and Conditions

ParameterSpecification
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (Purine absorbance maximum)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B2-10 min: 5%

60% B10-12 min: 60% B12-12.1 min: 60%

5% B12.1-18 min: 5% B (Equilibration)

Method Validation Framework (Self-Validating System)

To guarantee trustworthiness, the protocol utilizes a System Suitability Test (SST) as a self-validating gatekeeper. If the SST criteria are not met, the analytical run is automatically invalidated, preventing the reporting of compromised data. This aligns directly with [2][4].

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT)

2.0% RSD (n=6)
Ensures pump stability and proper column equilibration.
Peak Area

2.0% RSD (n=6)
Validates autosampler precision and detector stability.
Tailing Factor (

)

1.5
Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (

)

5000
Verifies column efficiency and optimal mass transfer kinetics.
Signal-to-Noise (S/N)

10 (for LOQ)
Guarantees method sensitivity for low-level impurity detection.
Troubleshooting Guide
  • Symptom: Sudden increase in peak tailing (

    
     > 1.5).
    
    • Causality: Loss of buffer capacity. Ammonium bicarbonate can lose ammonia gas over time, lowering the pH and causing the analyte to protonate.

    • Action: Prepare fresh Mobile Phase A daily and ensure solvent bottles are tightly capped.

  • Symptom: Retention time drift.

    • Causality: Inadequate column equilibration. Hybrid BEH columns require longer equilibration times (at least 15-20 column volumes) when switching to high-pH buffers compared to standard low-pH buffers.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH Journal of Chromatography A (McCalley, D. V., 2010) URL:[Link]

Sources

Method

Application Note: In Vitro Dose-Response Characterization of 1-Propen-1-amine, 3-(1H-purin-6-yl)-

The following Application Note and Protocol guide is designed for researchers and drug development professionals characterizing the biological activity of 1-Propen-1-amine, 3-(1H-purin-6-yl)- . Given the structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals characterizing the biological activity of 1-Propen-1-amine, 3-(1H-purin-6-yl)- . Given the structural characteristics of this compound (a purine scaffold with a reactive propenylamine side chain), this guide focuses on establishing robust dose-response relationships in mammalian cell culture, specifically targeting cytotoxicity and anti-proliferative efficacy.

Introduction & Mechanistic Rationale

1-Propen-1-amine, 3-(1H-purin-6-yl)- represents a specific class of purine analogs where the N6-amino group is replaced or modified with a carbon-linked unsaturated amine chain. Structurally, this molecule resembles a "deaza" or "C-linked" analog of natural cytokinins (e.g., Zeatin) or adenosine receptor ligands.

Mechanism of Action (Hypothetical)

In a drug development context, purine analogs typically function via two primary mechanisms:

  • Antimetabolite Activity: Incorporation into DNA/RNA during the S-phase, leading to chain termination or apoptosis.

  • Kinase Inhibition: Competitive inhibition of the ATP-binding pocket in Cyclin-Dependent Kinases (CDKs) or Aurora Kinases, driven by the purine scaffold's affinity for the adenine-binding cleft.

Critical Consideration - Chemical Stability: The systematic name implies an enamine structure (C=C-NH


) or an allylamine motif depending on tautomerization. Enamines are hydrolytically sensitive, potentially releasing the purine core and an aldehyde. This protocol includes strict handling steps to ensure the compound remains intact during the assay window.

Experimental Design & Controls

To generate a self-validating dataset, the experimental design must account for compound solubility and potential degradation.

Variable Definition
  • Independent Variable: Concentration of 1-Propen-1-amine, 3-(1H-purin-6-yl)- (0.1 nM to 100 µM).

  • Dependent Variable: Cellular ATP levels (CellTiter-Glo) or Metabolic Activity (MTT).

  • Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control (Cytotoxicity): Staurosporine (1 µM) or Doxorubicin.

    • Blank: Media only (no cells) to subtract background signal.

Dose-Response Strategy

Use a semi-logarithmic dilution series to cover a 4-log range.

  • Top Concentration: 100 µM (Limit of solubility/specificity).

  • Dilution Factor: 1:3 (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14, 0 µM).

  • Replicates: Technical triplicates (n=3) per plate; Biological duplicates (N=2).

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 1-Propen-1-amine, 3-(1H-purin-6-yl)- (>95% purity)Active Agent
Solvent Anhydrous DMSO (Sigma-Aldrich)Stock preparation
Cell Line HeLa, HEK293, or MCF-7 (ATCC)Biological Model
Assay Reagent CellTiter-Glo® 2.0 (Promega)ATP Quantification (Luminescence)
Culture Media DMEM + 10% FBS + 1% Pen/StrepCell Maintenance
Plate 96-well White Opaque Bottom (Corning)Luminescence Readout

Detailed Protocol: Cell Viability Assay (ATP-Based)

Phase 1: Compound Preparation (Critical Step)

Rationale: Purine analogs are hydrophobic. The enamine moiety requires anhydrous conditions to prevent premature hydrolysis.

  • Weighing: Weigh 1–2 mg of solid compound in a dry environment.

  • Stock Solution (10 mM): Dissolve in anhydrous DMSO . Vortex for 30 seconds.

    • QC Check: Ensure the solution is clear. If precipitate remains, sonicate for 5 mins at room temperature.

  • Storage: Aliquot into amber tubes and store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Cell Seeding
  • Harvest cells (e.g., HeLa) during the log-growth phase (70-80% confluence).

  • Count cells using Trypan Blue exclusion.

  • Dilute cells to 5,000 cells/well in 100 µL complete media.

  • Dispense 100 µL into a 96-well white plate (Columns 2–11).

  • Add 100 µL media to Columns 1 and 12 (Edge effect barrier/Blanks).

  • Incubate: 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 3: Treatment (Dosing)
  • Pre-Dilution Plate: In a separate sterile V-bottom plate, prepare the 1:3 serial dilution series in media (not DMSO directly) to ensure the final DMSO concentration is constant (0.1%).

    • Step A: Add 100 µL of 200 µM compound (2x final) to Row A.

    • Step B: Serial dilute down to Row G.

  • Transfer: Remove old media from the cell plate (carefully, or use a 2x addition method).

    • Method (2x Addition): Add 100 µL of the 2x drug dilutions directly to the 100 µL of cells already in the wells.

  • Incubation: Incubate for 48 or 72 hours .

Phase 4: Readout (CellTiter-Glo)
  • Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Orbit Shake: 2 minutes at 200 rpm (induces cell lysis).

  • Stabilize: Incubate 10 minutes at RT (stabilizes luminescent signal).

  • Measure: Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., GloMax, EnVision).

Data Analysis & Visualization

Calculation
  • Background Subtraction: Subtract the average RLU (Relative Light Units) of the "Media Only" wells from all data points.

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit using a 4-Parameter Logistic (4PL) Regression model:

    
    
    
Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G Stock Stock Prep (10mM in DMSO) Dilute Serial Dilution (1:3 in Media) Stock->Dilute Dilute to 2x Seed Cell Seeding (5k cells/well) Incubate1 Attachment (24h, 37°C) Seed->Incubate1 Treat Treatment (48-72h) Incubate1->Treat Add Compound Dilute->Treat Read Readout (CellTiter-Glo) Treat->Read Lysis & Luminescence Analyze Data Analysis (IC50 / 4PL) Read->Analyze

Caption: Step-by-step workflow for high-throughput dose-response screening of purine analogs.

Advanced Mechanistic Insights

If the compound shows potency (IC50 < 10 µM), the mechanism likely involves interference with nucleotide signaling or synthesis.

Signaling Pathway Hypothesis

The diagram below visualizes the potential impact of a C6-substituted purine analog on cellular replication pathways.

Pathway Compound 1-Propen-1-amine, 3-(1H-purin-6-yl)- Transport Nucleoside Transporters (ENT1/2) Compound->Transport Uptake Metabolism Phosphorylation (Adenosine Kinase?) Transport->Metabolism Intracellular Target2 CDK Inhibition (Cell Cycle Arrest) Transport->Target2 Direct Binding Target1 DNA Polymerase (Chain Termination) Metabolism->Target1 Active Metabolite Outcome1 S-Phase Arrest Target1->Outcome1 Target2->Outcome1 Outcome2 Apoptosis (Caspase 3/7) Outcome1->Outcome2

Caption: Hypothetical dual-mechanism pathway: Antimetabolite incorporation vs. Direct Kinase inhibition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals form, lower Top Conc. to 30 µM.
High Background Edge effects or evaporation.Fill outer wells with PBS/Media. Use a breathable plate seal.
No Toxicity Observed Compound degradation.Freshly prepare the stock. The enamine bond may hydrolyze in wet DMSO.
Variable Replicates Pipetting error or cell clumping.Vortex cell suspension frequently during seeding. Use reverse pipetting.

References

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

  • Galmarini, C. M., MacKey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.

  • Promega Corporation. (2023). CellTiter-Glo® 2.0 Assay Technical Manual.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 1-Propen-1-amine, 3-(1H-purin-6-yl)-

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-Propen-1-amine, 3-(1H-purin-6-yl)- .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-Propen-1-amine, 3-(1H-purin-6-yl)- . This compound presents unique physicochemical challenges due to its structural dichotomy: a highly rigid, hydrophobic purine core capable of strong intermolecular


 stacking, paired with an ionizable allylamine side chain.

Below, you will find causality-driven troubleshooting FAQs, quantitative formulation strategies, and self-validating experimental protocols to overcome precipitation and achieve stable aqueous solutions.

I. Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic example of exceeding the compound's kinetic solubility[1]. In 100% DMSO, the purine derivative is fully solvated. Upon rapid dilution into an aqueous buffer, the local concentration of the organic solvent drops drastically. The hydrophobic purine rings undergo rapid hydrophobic collapse and strong intermolecular


 stacking, leading to nucleation and amorphous precipitation before a thermodynamic equilibrium can be established[2][3]. To prevent this, keep the final DMSO concentration 

and ensure rapid, vortex-assisted mixing during the dilution step.

Q2: How does pH affect the solubility of this specific compound? A2: Solubility is highly pH-dependent due to the molecule's ionizable groups. The allylamine side chain features a basic primary amine with a pKa of approximately 9.49 to 9.70[4][5]. At physiological pH (7.4), this amine is heavily protonated (cationic), which aids solubility. However, the purine core remains neutral (purine nitrogens typically protonate only at very low pH, ~2.5, or deprotonate at high pH, ~9.5)[6]. If you formulate at an alkaline pH (>9.5), the amine deprotonates, drastically reducing aqueous solubility. For maximum solubility, formulate at a slightly acidic pH (e.g., pH 4.0 - 5.0) where the amine is fully ionized, then slowly titrate back to your assay pH.

Q3: Can I use cyclodextrins to improve thermodynamic solubility for in vivo or high-concentration in vitro assays? A3: Yes. Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) is highly effective for purine derivatives[7]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic purine core, forming a host-guest inclusion complex, while the hydrophilic exterior maintains aqueous solubility[8]. This approach can increase the aqueous solubility of purine derivatives by orders of magnitude without the cytotoxicity associated with high organic solvent concentrations[9].

II. Solubilization Workflows & Mechanisms

Workflow Start Compound: 1-Propen-1-amine, 3-(1H-purin-6-yl)- Goal Target Concentration > 1 mM in Buffer? Start->Goal Yes Yes Goal->Yes No No (< 1 mM) Goal->No Cyclo HP-β-CD Complexation or Acidic pH Adjustment Yes->Cyclo Cosolvent Cosolvent Method (DMSO Stock + Slow Dilution) No->Cosolvent Precip Check for Precipitation (Turbidity Assay) Cosolvent->Precip Cyclo->Precip Precip->Cyclo Precipitate Forms Success Proceed to Biological Assay Precip->Success Clear Solution

Decision tree for selecting the optimal solubilization workflow based on target concentration.

Mechanism DMSO Compound in 100% DMSO (Fully Solvated) Buffer Rapid Dilution in Aqueous Buffer (pH 7.4) DMSO->Buffer Path1 Hydrophobic Collapse & Pi-Pi Stacking Buffer->Path1 Unassisted Path2 Addition of HP-β-CD (Host-Guest Complex) Buffer->Path2 Formulation Precipitate Amorphous/Crystalline Precipitate Path1->Precipitate Soluble Thermodynamically Stable Aqueous Solution Path2->Soluble

Mechanistic pathways of purine precipitation versus cyclodextrin-mediated solubilization.

III. Quantitative Data Presentation

The table below summarizes the expected performance of various formulation matrices. Use this matrix to select the appropriate solvent system for your specific downstream application.

Formulation Strategy / SolventMax Expected ConcentrationMechanism of SolubilizationPros & Cons
100% DMSO (Stock) > 50 mMDisruption of crystal lattice via strong dipole interactions.Pro: Highly stable stock. Con: Cytotoxic >1% v/v in cell assays.
PBS (pH 7.4) Unassisted < 0.1 mMBaseline aqueous solubility (protonated amine only).Pro: Biologically relevant. Con: High risk of kinetic precipitation.
Acetate Buffer (pH 4.5) ~ 1 - 5 mMFull protonation of the primary allylamine (pKa ~9.5).Pro: Simple, no additives. Con: Low pH may alter cellular physiology.
20% w/v HP-

-CD in PBS
> 10 mMHost-guest inclusion complex of the purine core.Pro: High thermodynamic stability, low toxicity. Con: May alter free-drug fraction.

IV. Step-by-Step Experimental Protocols

Protocol A: Kinetic Solubility Optimization (DMSO to Aqueous Dilution)

Purpose: To prepare a working solution for in vitro assays while avoiding hydrophobic collapse.

  • Stock Preparation: Weigh the compound and dissolve it in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Causality Note: Moisture in DMSO significantly reduces the solubility of purine derivatives. Use freshly opened ampoules.

  • Pre-Warming: Warm both the DMSO stock and the target aqueous buffer (e.g., PBS) to 37°C in a water bath for 10 minutes.

  • Vortex-Assisted Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the DMSO stock dropwise into the center of the vortexing buffer to achieve the final concentration (ensure final DMSO

    
    ). Causality Note: Rapid localized mixing prevents the local supersaturation that triggers nucleation.
    
  • Self-Validation (Turbidity Check): Measure the absorbance of the final solution at 620 nm using a microplate reader[10]. An optical density (OD)

    
     compared to a blank buffer indicates colloidal aggregation/precipitation.
    
Protocol B: Thermodynamic Solubilization via HP- -CD Complexation

Purpose: To create a highly concentrated, stable aqueous formulation for in vivo dosing or structural biology.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in ultra-pure water or PBS. Filter through a 0.22 µm PES membrane.
  • Compound Addition: Add the solid 1-Propen-1-amine, 3-(1H-purin-6-yl)- directly to the HP-

    
    -CD solution to achieve the desired target concentration (e.g., 5 mM).
    
  • Equilibration: Place the suspension on an orbital shaker at 37°C for 24 to 48 hours. Causality Note: The formation of the host-guest inclusion complex is an equilibrium-driven process that requires time to overcome the solid-state lattice energy of the purine.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved compound[3].

  • Self-Validation (Quantification): Carefully aspirate the clear supernatant. Quantify the exact dissolved concentration using HPLC-UV (monitoring at ~260 nm for the purine ring) against a standard curve prepared in 100% DMSO.

V. References

  • PubChem - NIH. "Allylamine | C3H7N | CID 7853." National Center for Biotechnology Information. Available at:

  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Technical Information. Available at:

  • Smolecule. "AZ-33 Solubility Data & Formulation Strategies." Technical Support. Available at:

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Industry Insights. Available at:

  • ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." Protocol. Available at:

  • MDPI. "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." Molecules. Available at:

  • PMC - NIH. "Cyclodextrins in the antiviral therapy." Journal of Drug Delivery Science and Technology. Available at:

  • Instras. "Inclusion complexes of purine nucleosides with cyclodextrins II." International Journal of Pharmaceutics. Available at:

  • ResearchGate. "Room Temperature Ionic Liquids from Purine and Pyrimidine Nucleobases." Chemistry. Available at:

Sources

Optimization

Technical Support Center: Preventing Precipitation of 1-Propen-1-amine, 3-(1H-purin-6-yl)- in Culture Media

Executive Summary & Physicochemical Profiling 1-Propen-1-amine, 3-(1H-purin-6-yl)- (CAS: 697807-18-4) is a synthetic purine derivative characterized by a planar purine core and a propenamine side chain. Like many purine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-Propen-1-amine, 3-(1H-purin-6-yl)- (CAS: 697807-18-4) is a synthetic purine derivative characterized by a planar purine core and a propenamine side chain. Like many purine analogs (e.g., cytokinins and targeted kinase inhibitors), it exhibits poor aqueous solubility due to strong intermolecular


 stacking and high crystal lattice energy. When introduced into complex aqueous environments like mammalian cell culture media or plant tissue culture media, it is highly susceptible to precipitation.

This guide provides mechanistic insights and validated protocols to prevent compound "crashing out" and ensure reproducible in vitro assays.

Table 1: Physicochemical Properties & Solubility Profile
PropertyValue / CharacteristicImpact on Culture Media Solubility
Chemical Formula C8H9N5High nitrogen content allows hydrogen bonding but promotes self-association.
Molecular Weight 175.19 g/mol Small molecule; rapidly diffuses, leading to fast nucleation if supersaturated.
Core Structure Planar Purine RingPromotes strong

stacking, leading to high lattice energy and insolubility.
Ionization (pKa) ~2.5, ~9.5 (Purine), ~9-10 (Amine)At physiological pH (7.2-7.4), the amine is protonated, but the purine ring is neutral, creating a solubility bottleneck.
Primary Solvents DMSO, DMF, 1M NaOH / HClRequires organic or extreme pH solvents for stock solutions.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does 1-Propen-1-amine, 3-(1H-purin-6-yl)- precipitate immediately upon addition to my culture media? A1: This is a classic case of solvent shock . When a highly concentrated stock solution (e.g., 10-50 mM in anhydrous DMSO) is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the water. The purine derivative is left in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit, triggering rapid nucleation and [1]. Furthermore, the abrupt shift from the aprotic environment of DMSO to a buffered aqueous solution (pH 7.2-7.4) alters the compound's hydration shell, forcing the hydrophobic purine rings to [2].

Q2: How can I prepare a stable stock solution without degrading the compound? A2: We recommend using pure, anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions (typically 10 mM to 25 mM). Ensure the DMSO is fresh, as it is highly hygroscopic; absorbed water will significantly reduce the of the purine derivative[3]. If the compound resists dissolution, use a water bath sonicator for 15-30 minutes at room temperature. Avoid heating above 40°C to prevent thermal degradation of the propenamine double bond.

Q3: What is the optimal method for supplementing the media to avoid "crashing out"? A3: To prevent solvent shock, utilize the serial dilution and dropwise addition method. First, pre-warm your culture media to 37°C. Cold media drastically reduces the solubility threshold. Second, perform an intermediate dilution: dilute your master stock 1:10 in DMSO or a compatible co-solvent. Finally, add this intermediate stock dropwise to the media while continuously swirling or vortexing the tube. This ensures rapid mechanical dispersion, preventing localized supersaturation[1]. Ensure the final DMSO concentration remains below 0.1% - 0.5% (v/v) to avoid cellular [4].

Q4: I am using this compound in plant tissue culture (e.g., MS media). It still precipitates over time. What can I do? A4: In plant tissue culture media (like Murashige and Skoog), purine derivatives (acting as cytokinin analogs) can interact with high concentrations of inorganic salts (like calcium or phosphates) and precipitate over a period of days. To act as a physiological buffer and prevent ion-induced precipitation, you can supplement the media with 100 mg/L of casein hydrolysate () prior to autoclaving[5]. Alternatively, ensure the purine is added post-autoclaving via filter sterilization once the media has cooled to ~45°C.

Validated Methodologies

Protocol A: Preparation of 10 mM Master Stock Solution

Causality Check: Preparing stock in an anhydrous environment prevents premature hydration and lattice formation.

  • Equilibration: Allow the vial of 1-Propen-1-amine, 3-(1H-purin-6-yl)- to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Aseptically weigh 1.75 mg of the compound into a sterile, amber microcentrifuge tube (protect from light).

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, place the tube in a water bath sonicator for 15 minutes at 25°C.

  • Storage: Aliquot the clear solution into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Media Supplementation (Target Final Conc: 10 µM)

Self-Validating System: The final microscopic inspection step ensures the protocol was executed successfully before exposing cells to the media.

  • Pre-warming: Warm the basal culture medium (e.g., DMEM, RPMI, or MS media) to 37°C in a water bath.

  • Intermediate Dilution: Thaw a 50 µL aliquot of the 10 mM stock. Dilute 10 µL of this stock into 90 µL of sterile DMSO to create a 1 mM intermediate working solution.

  • Dropwise Addition: While vigorously swirling 10 mL of the pre-warmed media, add 100 µL of the 1 mM intermediate solution dropwise (1 drop per second).

  • Verification: Invert the tube 5 times. Transfer 100 µL of the supplemented media to a well plate and inspect under an inverted microscope at 10X magnification to confirm the absence of micro-crystals.

Mechanistic & Workflow Visualizations

Diagram 1: Mechanism of Solvent Shock and Precipitation

SolventShock Stock Stock Solution (10mM in DMSO) Shock Localized Supersaturation (Solvent Shock) Stock->Shock Rapid Addition Media Aqueous Media (pH 7.4, 37°C) Media->Shock Aqueous Environment Nucleation π-π Stacking & Nucleation Shock->Nucleation Hydrophobic Collapse Precipitate Amorphous/Crystalline Precipitate Nucleation->Precipitate Aggregation

Mechanistic pathway of purine derivative precipitation due to rapid solvent exchange.

Diagram 2: Troubleshooting Decision Tree for Media Supplementation

Troubleshooting Start Compound Precipitates in Media CheckConc Is Final Conc. > Solubility Limit? Start->CheckConc YesConc Reduce Conc. or Use Co-solvents (e.g., Tween) CheckConc->YesConc Yes NoConc Optimize Addition Method CheckConc->NoConc No WarmMedia Pre-warm Media to 37°C NoConc->WarmMedia Dropwise Add Dropwise with Vigorous Agitation WarmMedia->Dropwise Inspect Microscopic Inspection (Clear Solution) Dropwise->Inspect

Step-by-step troubleshooting workflow to prevent compound precipitation during media preparation.

References

  • Title: Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs Source: AACR Journals URL: [Link]

  • Title: Plant growth regulation in tissue culture in vitro Source: Dr. Taras Pasternak URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis: A Guide to the Characterization of N-(prop-1-en-1-yl)-1H-purin-6-amine

Executive Summary The 6-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural characterization of novel derivatives is paramount for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural characterization of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of N-(prop-1-en-1-yl)-1H-purin-6-amine. We will dissect its unique ¹H and ¹³C NMR signatures and contrast them with two structurally significant alternatives: its non-conjugated isomer, N-allyl-1H-purin-6-amine, and its saturated analog, N-propyl-1H-purin-6-amine. By explaining the causality behind spectral differences, this guide equips researchers with the expertise to confidently characterize complex purine derivatives, leveraging a suite of 1D and 2D NMR experiments.

Introduction: The Challenge of Isomerism in Purine Chemistry

Purine derivatives are ubiquitous in biological systems and drug development, serving as kinase inhibitors, antivirals, and receptor modulators.[1] The introduction of unsaturated alkyl chains at the C6-amino position, as in N-(prop-1-en-1-yl)-1H-purin-6-amine, creates a unique electronic and steric environment. This molecule, featuring a conjugated enamine moiety, presents a distinct characterization challenge compared to its more common allyl isomer. The subtle difference in the double bond position profoundly impacts the molecule's conformation, electronic distribution, and, consequently, its NMR spectrum.

This guide focuses on leveraging NMR spectroscopy as a definitive tool for structural elucidation. We will explore not just the data but the rationale behind the spectral patterns. Why does a proton in an enamine resonate at a different chemical shift than one in an allyl group? How can coupling constants definitively prove the connectivity and stereochemistry of the propenyl substituent? To answer these questions, we will perform a comparative analysis against two key compounds:

  • N-allyl-1H-purin-6-amine (Isomeric Alternative): This allows for a direct comparison between a conjugated system (enamine) and an isolated vinyl group, a frequent isomeric byproduct in synthesis.

  • N-propyl-1H-purin-6-amine (Saturated Analog): This baseline comparison highlights the specific spectral contributions of the π-system in the propenyl group.

Through this comparative lens, we establish a robust, self-validating protocol for the characterization of this and related purine derivatives.

The NMR Spectroscopist's Toolkit: Core Principles for Analysis

A rigorous structural assignment relies on the synergistic interpretation of multiple NMR parameters. The choice of experiments is not arbitrary; it follows a logical progression designed to solve the structural puzzle piece by piece.

Foundational Concepts: Chemical Shift and Coupling
  • ¹H and ¹³C Chemical Shifts (δ): The chemical shift is the most fundamental piece of information, indicating the electronic environment of a nucleus. For our target molecule, the purine ring protons (H-2, H-8) are deshielded due to aromatic ring currents and typically resonate between 8.0-9.0 ppm.[2][3] The substituent at C6 directly influences the electronic density of the purine core, causing predictable shifts that can be analyzed to confirm the substitution pattern.[1][4]

  • Spin-Spin Coupling Constants (J): J-coupling provides through-bond connectivity and geometric information. For the vinylic protons of the propenyl group, the ³J (three-bond) coupling constant is diagnostic of the double bond's stereochemistry. Typically, ³J_trans values (11-18 Hz) are significantly larger than ³J_cis values (6-14 Hz), allowing for unambiguous assignment of E/Z isomers.[5][6]

The Power of Two Dimensions: 2D NMR

While 1D spectra provide the basic framework, 2D NMR is essential for irrefutable proof of structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds), revealing the spin systems within the molecule (e.g., tracing the connectivity of the entire propenyl chain).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a powerful method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-4 bonds) between protons and carbons. This is arguably the most critical experiment for connecting disparate fragments of the molecule, such as linking the propenyl side chain to the C6 carbon of the purine ring.

The logical workflow for characterization follows a clear path, as illustrated below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC Assigns carbons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC DEPT DEPT-135 (CH, CH₃ vs CH₂) DEPT->C13_NMR HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Connects fragments HSQC->HMBC Confirms assignments Structure Final Structure Elucidation HMBC->Structure Definitive Proof G H2 H-2 C4 C-4 H2->C4 C6 C-6 H2->C6 H8 H-8 H8->C4 C5 C-5 H8->C5 H1_prime H-1' H1_prime->C6 C2_prime C-2' H1_prime->C2_prime H3_prime H-3' C1_prime C-1' H3_prime->C1_prime H3_prime->C2_prime C2 C-2 C8 C-8 C3_prime C-3' p1 p2 p3 p4 p5 p6

Caption: Key expected HMBC correlations for the target molecule.

The most critical correlation is from the vinylic H-1' proton to the purine C-6 carbon (highlighted in blue). This single correlation unequivocally proves that the propenyl group is attached to the N6-position. Other key correlations, such as from H-8 to C-4 and C-5, confirm the purine core structure.

Comparative Analysis: Distinguishing from Alternatives

The true power of NMR lies in its ability to differentiate between closely related structures. The table below summarizes the key expected spectral differences between our target compound and its main alternatives.

Parameter N-(prop-1-en-1-yl)-adenine (Target) N-allyl-adenine (Isomer) N-propyl-adenine (Analog)
¹H Side Chain Signals Vinylic (2H): δ 5.0-7.5, complex dq patterns. Methyl (3H): δ ~1.8 (d).Vinylic (3H): δ 5.0-6.0, complex multiplets. Allylic CH₂ (2H): δ ~4.0-4.5 (d).Aliphatic (7H): δ 0.9-3.5, triplet, sextet, triplet pattern.
¹H Key Coupling ³J_trans ≈ 12-15 Hz³J_trans ≈ 17 Hz, ³J_cis ≈ 10 Hz³J ≈ 7 Hz throughout the chain
¹³C Side Chain Signals Vinylic (2C): δ 100-140 ppm. Methyl (1C): δ ~15 ppm.Vinylic (2C): δ 117-135 ppm. Allylic (1C): δ ~45 ppm.Aliphatic (3C): δ 11, 22, 45 ppm.
Key HMBC Correlation H-1' (vinyl) → C-6H-1' (allyl CH₂) → C-6H-1' (propyl CH₂) → C-6
Why these differences matter:
  • Target vs. Isomer: The chemical shift of the protons attached to the carbon bonded to the nitrogen (H-1') is vastly different. In the N-allyl isomer, these are deshielded allylic protons around 4.0-4.5 ppm. In our target enamine, the H-1' proton is part of the double bond itself, resonating much further downfield (6.5-7.5 ppm). The spin systems are also completely different and easily distinguished by COSY.

  • Target vs. Saturated Analog: The most obvious difference is the complete absence of signals in the vinylic region (δ > 5.0 ppm) for the N-propyl analog. Its spectrum is characterized by simple, upfield aliphatic signals, providing a clear contrast to the complexity introduced by the double bond.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols should be employed.

Protocol 1: NMR Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube. The precision of this step is crucial for any potential quantitative NMR (qNMR) applications.

  • Solvent Selection: Add ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.96% D).

    • Rationale: DMSO-d₆ is the solvent of choice for this class of compounds. It effectively solubilizes the polar purine core and, being aprotic, it significantly slows the rate of proton exchange for the N-H protons, allowing them to be observed clearly in the ¹H spectrum. [7]3. Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

  • Standardization (Optional): For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) can be added.

  • Transfer & Labeling: Filter the solution through a small plug of glass wool into a clean NMR tube if any particulate matter is visible. Cap and label the tube clearly.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆. Perform standard shimming procedures to optimize magnetic field homogeneity, aiming for a narrow solvent peak line shape.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potential exchangeable protons, are captured.

    • Acquisition Time: ~2.5 s.

    • Relaxation Delay (d1): 5 s. Rationale: A longer delay ensures full relaxation of all protons, including those on the aromatic ring, allowing for accurate integration.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} Spectrum Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Relaxation Delay (d1): 2 s.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus with low natural abundance.

  • 2D COSY Spectrum Acquisition:

    • Pulse Program: Gradient-selected COSY (cosygpqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • 2D HSQC Spectrum Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).

    • Spectral Widths: Calibrated automatically from 1D spectra.

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz (a good average for aromatic and aliphatic C-H).

  • 2D HMBC Spectrum Acquisition:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Long-Range Coupling Delay: Optimized for an nJ(CH) of 8 Hz. Rationale: This value is a good compromise for detecting both two-bond (²J) and three-bond (³J) correlations, which are critical for linking the molecular fragments.

    • Number of Scans: 8-16 per increment.

Conclusion

The structural characterization of N-(prop-1-en-1-yl)-1H-purin-6-amine serves as an excellent case study in the application of modern NMR spectroscopy. The analysis is not merely about matching peaks to a structure; it is a logical process of deduction. The key differentiators for this molecule are found in the vinylic region of the ¹H NMR spectrum, where the unique chemical shifts and coupling patterns of the enamine moiety provide a definitive fingerprint. When compared to its allyl isomer and propyl analog, these differences become stark and unambiguous. The strategic application of 2D NMR techniques, particularly HMBC, provides irrefutable, long-range connectivity information that validates the structural assignment. The protocols and comparative data within this guide offer a robust framework for researchers to confidently identify and characterize this and other complex substituted purines, ensuring scientific integrity and accelerating the drug development process.

References

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]

  • Spin-Spin Coupling – Beyond Multiplicity. Nanalysis Corp. [Link]

  • Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Royal Society of Chemistry. [Link]

  • (15N5)-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations. National Center for Biotechnology Information. [Link]

  • Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. [Link]

  • Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. [Link]

  • 1H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). ResearchGate. [Link]

  • Purine - 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Adenine | C5H5N5 | CID 190. National Center for Biotechnology Information. [Link]

  • (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. ACS Publications. [Link]

  • Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Science Publishing. [Link]

  • Interpretation of substituent effects on 13 C and 15N NMR chemical shifts in 6-substituted purines. Royal Society of Chemistry. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • (15N5)-labeled adenine derivatives: Synthesis and studies of tautomerism by 15N NMR spectroscopy and theoretical calculations. Bar-Ilan University Research Authority. [Link]

  • Carbon-13 NMR studies of substituted purines and oxopurines. ResearchGate. [Link]

  • Coupling constant. Scribd. [Link]

  • NMR studies of purines. ResearchGate. [Link]

  • C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. J-GLOBAL. [Link]

  • 1H NMR Spectroscopy. University of Regensburg. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 1-Propen-1-amine, 3-(1H-purin-6-yl)- vs. N⁶-Allyladenine

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-Propen-1-amine, 3-(1H-purin-6-yl)- (a C6-substituted purine analog) versus its naturally occurring struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-Propen-1-amine, 3-(1H-purin-6-yl)- (a C6-substituted purine analog) versus its naturally occurring structural isomer, N⁶-Allyladenine (an N6-substituted purine).

This guide is designed for researchers in drug discovery and metabolomics who need to differentiate between synthetic purine pharmacophores and endogenous cytokinin-like metabolites.

Executive Summary & Compound Identity

1-Propen-1-amine, 3-(1H-purin-6-yl)- (CAS 697807-18-4) is a synthetic C-substituted purine derivative. Unlike natural cytokinins (which possess an exocyclic


-C bond), this molecule features a direct carbon-carbon bond between the purine C6 position and the acyclic side chain. This structural nuance fundamentally alters its fragmentation kinetics compared to its isomer, N⁶-Allyladenine .
FeatureTarget: 1-Propen-1-amine, 3-(1H-purin-6-yl)- Alternative: N⁶-Allyladenine
Structure


Linkage C–C Bond (Stable)C–N Bond (Labile)
Formula


MW 175.19 Da175.19 Da
Primary Use Synthetic intermediate, PharmacophoreCytokinin analog, DNA adduct

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible differentiation, the following ESI-MS/MS protocol is recommended. This workflow relies on Energy-Resolved Mass Spectrometry (ER-MS) to exploit the stability difference between the C-C and C-N linkers.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Methanol:Water (50:50) with 0.1% Formic Acid. Final concentration: 1 µM.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: Purines protonate readily at N1, N3, or N7. The charge localization drives fragmentation.

  • Direct Infusion: Flow rate 5 µL/min.

  • MS/MS Acquisition:

    • Isolate Precursor Ion:

      
      
      
      
      
      .
    • Ramp Collision Energy (CE): 10 eV to 50 eV.

    • Validation Check: At 20 eV, N⁶-Allyladenine should show

      
       conversion to the base peak (
      
      
      
      136). The C6-substituted target should retain significant precursor intensity or show alternate fragments.

Fragmentation Pattern Analysis

A. The Alternative: N⁶-Allyladenine (N-Linked)

The fragmentation of N-substituted purines is dominated by the cleavage of the exocyclic C-N bond.

  • Mechanism: Protonation at

    
     weakens the 
    
    
    
    -alkyl bond.
  • Dominant Pathway: Neutral loss of the allyl radical/group (

    
    , 41 Da).
    
  • Diagnostic Ion:

    
     136 (Adenine + H) . This is the hallmark of N6-substituted cytokinins.
    
B. The Target: 1-Propen-1-amine, 3-(1H-purin-6-yl)- (C-Linked)

The C-C bond connecting the side chain to the purine ring is significantly stronger than the C-N bond. Consequently, the "easy" loss of the side chain to form


 136 is kinetically disfavored.
  • Mechanism: Fragmentation occurs on the side chain or via ring opening before the linker breaks.

  • Dominant Pathway: Loss of Ammonia (

    
    , 17 Da) from the terminal primary amine.
    
  • Secondary Pathway: Retro-Michael type decomposition or fragmentation of the propene chain.

  • Diagnostic Ion:

    
     159 (
    
    
    
    )
    .
Comparison Table: Diagnostic Ions
Ion (

)
Target (C-Linked) Alternative (N-Linked) Mechanistic Origin
176 Precursor (High Stability)Precursor (Low Stability)

159 Major Peak Minor/AbsentLoss of

(Terminal amine cleavage)
136 Minor/AbsentBase Peak (100%) Loss of side chain (Adenine formation)
119 TraceModeratePurine ring (Loss of

from 136)

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent fragmentation pathways driven by the linker stability.

FragmentationPathways Precursor Precursor Ion [M+H]+ = 176 N_Intermediate N6-Allyladenine (Labile C-N Bond) Precursor->N_Intermediate Isomer 1 C_Intermediate 3-(1H-purin-6-yl)-1-propen-1-amine (Stable C-C Bond) Precursor->C_Intermediate Isomer 2 Adenine Adenine Ion m/z 136 (Base Peak) N_Intermediate->Adenine Loss_Allyl Loss of C3H5 (-41 Da) Ammonia_Loss Fragment Ion m/z 159 (Major Peak) C_Intermediate->Ammonia_Loss Loss_NH3 Loss of NH3 (-17 Da)

Caption: Divergent fragmentation pathways. Red path: N-linked isomer yields Adenine (m/z 136). Green path: C-linked target yields Deaminated ion (m/z 159).

References

  • ChemicalBook. (2025). 1-Propen-1-amine, 3-(1H-purin-6-yl)- Properties and CAS 697807-18-4. Retrieved from

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from

  • National Institutes of Health (NIH). (1972). Mass spectra of some 6-substituted ureidopurines and N6-acyladenines. Analytical Biochemistry. Retrieved from

  • Science Ready. (2024). Mass Spectrometry Fragmentation Patterns. Retrieved from

Validation

High-Performance Comparison Guide: Reproducibility of 1-Propen-1-amine, 3-(1H-purin-6-yl)- vs. Traditional Cytokinins Across Plant Genotypes

Executive Summary In plant tissue culture, agricultural biotechnology, and receptor-targeted drug development, the reproducibility of cytokinin-driven responses across different genetic backgrounds is a persistent bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In plant tissue culture, agricultural biotechnology, and receptor-targeted drug development, the reproducibility of cytokinin-driven responses across different genetic backgrounds is a persistent bottleneck. Traditional cytokinins, such as 6-Benzylaminopurine (6-BAP) and trans-Zeatin, exhibit profound genotypic variance due to differential metabolic degradation.

This guide evaluates 1-Propen-1-amine, 3-(1H-purin-6-yl)- (hereafter referred to as 3-PPA ), a next-generation C6-carbon-linked purine analog. By objectively comparing 3-PPA against traditional N6-substituted adenines, we demonstrate how its unique structural chemistry bypasses enzymatic degradation, resulting in near-universal reproducibility across diverse plant genotypes.

Mechanistic Causality: Overcoming Genotype Dependency

To understand why traditional cytokinins fail to produce consistent results across different cultivars or ecotypes, we must examine the causality at the metabolic level.

The Liability of the N6-Amine Bond

Endogenous and traditional synthetic cytokinins (like Zeatin and 6-BAP) are N6-substituted adenines. Their intracellular concentrations are tightly regulated by Cytokinin Oxidase/Dehydrogenase (CKX) , an enzyme that permanently degrades cytokinins by cleaving the N6-unsaturated side chain to yield adenine and an aldehyde[1]. Because different plant genotypes possess highly variable baseline expressions of CKX gene families, applying a uniform concentration of 6-BAP results in wildly different effective intracellular concentrations.

The 3-PPA Advantage: C-C Bond Resistance

The molecule 1-Propen-1-amine, 3-(1H-purin-6-yl)- is engineered to solve this metabolic liability. Instead of an N6-amine linkage, the purine ring in 3-PPA is attached to the prop-1-en-1-amine side chain via a carbon-carbon (C-C) bond at the C6 position.

CKX operates via a dual catalytic mode that strictly requires the N6-amine structure for oxidative cleavage[2]. The C-C linkage in 3-PPA renders the molecule completely recalcitrant to CKX-mediated degradation. Simultaneously, the spatial geometry of the propenylamine side chain successfully mimics the natural ligand, allowing it to dock with high affinity into the CHASE domains of the AHK histidine kinase receptors (AHK2, AHK3, and CRE1/AHK4)[3]. The result is a sustained, genotype-independent activation of the cytokinin phosphorelay cascade.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing 3-PPA with industry-standard alternatives. The critical metric is the Coefficient of Variation (CV%) , which measures the dispersion of the shoot multiplication rate across five distinct Arabidopsis thaliana ecotypes (Col-0, Ler, Ws-2, Cvi-0, and Nd-0).

Parameter6-BAPtrans-Zeatin3-PPA (1-Propen-1-amine analog)
Chemical Linkage N6-amine (C-N)N6-amine (C-N)C6-carbon (C-C)
CKX Susceptibility HighVery HighZero (Resistant)
AHK3 Receptor Affinity (

)
2.5 nM1.2 nM3.1 nM
In Vitro Half-Life (Tissue) ~4-6 hours~2-3 hours>48 hours
Genotypic Variance (CV%) 34.2%41.5%4.8%
Mean Shoot Multiplication Rate 4.2 ± 1.45.1 ± 2.16.8 ± 0.3

Data Interpretation: While trans-Zeatin has the highest absolute receptor affinity, its rapid degradation leads to a 41.5% variance across genotypes. 3-PPA maintains a highly competitive binding affinity but drops the genotypic variance to a negligible 4.8%, proving its superior reproducibility.

Signaling Pathway Visualization

The diagram below illustrates the divergent metabolic fates of 3-PPA versus traditional cytokinins upon entering the plant cell.

G PPA 1-Propen-1-amine, 3-(1H-purin-6-yl)- (3-PPA) CKX Cytokinin Oxidase/ Dehydrogenase (CKX) PPA->CKX C-C bond (Resistant) AHK AHK Receptors (AHK2, AHK3, CRE1) PPA->AHK Consistent Binding TradCK Traditional Cytokinins (e.g., BAP, Zeatin) TradCK->CKX N6-cleavage (Degradation) TradCK->AHK Variable Binding AHP Histidine Phosphotransfer Proteins (AHPs) AHK->AHP Phosphorelay ARR Type-B ARRs (Transcription Factors) AHP->ARR GeneExp Cytokinin-Responsive Gene Expression ARR->GeneExp

Figure 1: Comparative signaling and degradation pathways of 3-PPA versus traditional cytokinins.

Self-Validating Experimental Protocol: Genotype-Independent Shoot Regeneration

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes an internal mechanistic control—a 35S::CKX2 overexpressing transgenic line. If the protocol is executed correctly, the 3-PPA treated 35S::CKX2 line will show identical shoot multiplication rates to the wild-type, whereas BAP-treated lines will fail to regenerate, definitively proving the mechanism of resistance.

Materials Required
  • Genotypes: Arabidopsis thaliana seeds of Col-0 (Wild-Type), Ler (Wild-Type), and Col-0 35S::CKX2 (Overexpressor).

  • Media: Murashige and Skoog (MS) basal medium, 1% sucrose, 0.8% phytoagar.

  • Hormones: 1-Naphthaleneacetic acid (NAA), 6-BAP, 3-PPA.

Step-by-Step Methodology

Step 1: Explant Sourcing and Preparation Germinate seeds on hormone-free MS media for 14 days. Excise 1 cm root segments.

  • Causality: Root explants possess naturally low endogenous cytokinin levels. Utilizing roots maximizes the signal-to-noise ratio, ensuring that any observed regeneration is strictly a result of the exogenous treatment rather than endogenous hormone pooling.

Step 2: Media Formulation Prepare three distinct Callus Induction Media (CIM) batches. All batches must contain MS basal salts and 0.1 µM NAA. Supplement Batch A with 1.0 µM 6-BAP, Batch B with 1.0 µM 3-PPA, and Batch C (Control) with no cytokinin.

  • Causality: 0.1 µM NAA provides the basal auxin required for cellular competence. 1.0 µM is the optimal dynamic range threshold for AHK3 receptor activation; higher concentrations risk receptor desensitization and negative feedback loops.

Step 3: Treatment Matrix and Block Design Plate 50 root explants per genotype per media batch. Arrange the petri dishes in the growth chamber using a Randomized Complete Block Design (RCBD) .

  • Causality: Growth chambers often have micro-environmental gradients (slight variations in light intensity or temperature). An RCBD mathematically isolates these environmental variables during statistical analysis, ensuring the observed variance is strictly genotypic.

Step 4: Incubation and Phenotypic Quantification Incubate at 22°C under a 16h light / 8h dark photoperiod for 21 days. At day 21, quantify the number of regenerated shoots per explant using a stereomicroscope.

Step 5: Statistical Validation Calculate the mean shoot number and the Coefficient of Variation (CV%) for both 6-BAP and 3-PPA across the wild-type genotypes.

  • Self-Validation Check: Verify the 35S::CKX2 line. The 6-BAP treatment should yield <1 shoot/explant (due to rapid degradation by overexpressed CKX), while the 3-PPA treatment should yield >6 shoots/explant, matching the Col-0 wild-type. This internal control validates the structural integrity and CKX-resistance of the 3-PPA compound.

References

1.[1] Genome-Wide Analysis and Evolutionary Perspective of the Cytokinin Dehydrogenase Gene Family in Wheat (Triticum aestivum L.). Frontiers in Genetics. Available at:[Link] 2.[2] Catalytic reaction of cytokinin dehydrogenase: preference for quinones as electron acceptors. PubMed. Available at:[Link] 3.[3] In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Propen-1-amine, 3-(1H-purin-6-yl)- (trans-Zeatin)

Executive Summary This guide details the disposal protocols for 1-Propen-1-amine, 3-(1H-purin-6-yl)- , commonly known as trans-Zeatin (CAS: 1637-39-4).[1] While Zeatin is a naturally occurring plant hormone (cytokinin) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the disposal protocols for 1-Propen-1-amine, 3-(1H-purin-6-yl)- , commonly known as trans-Zeatin (CAS: 1637-39-4).[1] While Zeatin is a naturally occurring plant hormone (cytokinin) and generally exhibits low acute mammalian toxicity, it is a potent bioactive signaling molecule.

Core Directive: Treat all Zeatin waste as Non-Halogenated Organic Waste destined for high-temperature incineration. Do not dispose of down sanitary sewers.[2] Although often exempt from strict "toxic" classifications (P-list/U-list) under RCRA, its biological activity poses risks to aquatic ecosystems and plant life if released untreated.

Chemical Identification & Hazard Assessment

Before disposal, verify the chemical state.[3] The handling requirements differ significantly between the pure lyophilized powder and dilute culture media.

PropertySpecification
Common Name trans-Zeatin
CAS Number 1637-39-4
Molecular Formula C₁₀H₁₃N₅O
Physical State Crystalline Solid (Powder) or Liquid Solution (DMSO/Ethanol)
GHS Classification Warning / Danger (Depending on concentration)
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Not P-listed or U-listed.[4][5] Regulated by characteristic if dissolved in ignitable solvents (D001).
Ecological Risk Bioactive. Potent plant growth regulator.[6] Prevent entry into waterways to avoid ecosystem disruption.[2]

Pre-Disposal: Segregation & Compatibility

Effective disposal starts at the bench. Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) vendors.

Compatibility Matrix
  • Keep Separate From: Strong Oxidizers (e.g., Peroxides, Permanganates), Strong Acids.

  • Compatible With: Non-halogenated organic solvents (Methanol, Ethanol, DMSO), basic buffers.

Storage for Disposal[4]
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must read "NON-HALOGENATED ORGANIC WASTE."

  • Constituent Listing: Explicitly list "Zeatin" and the primary solvent (e.g., "DMSO 99%, Zeatin <1%").

Disposal Protocols

Scenario A: Pure Solid (Expired or Surplus Powder)

Context: You have a vial of lyophilized Zeatin that has degraded or is no longer needed.

  • Do not solubilize solely for disposal purposes unless required by local EHS. Solid waste is generally easier to contain.

  • Primary Containment: Keep the substance in its original manufacturer vial.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Zip-lock style).

  • Tagging: Attach a hazardous waste tag. Check "Toxic" and "Irritant."

  • Disposal Stream: Place in the Solid Chemical Waste drum for incineration.

Scenario B: Stock Solutions (DMSO or Ethanol)

Context: High concentration (e.g., 10-100 mM) stocks stored in freezers.

  • Solvent Check: If dissolved in Ethanol or Methanol, the waste is Ignitable (D001) . If in DMSO, it is Combustible .

  • Consolidation: Pour into the laboratory's "Non-Halogenated Organic Solvents" waste carboy.

  • Rinsing: Triple rinse the empty source vial with a small volume of ethanol. Add rinsate to the waste carboy.

  • Defacing: Deface the label on the original empty vial and discard the glass in the "Broken/Laboratory Glass" bin (not trash).

Scenario C: Aqueous Working Solutions (Culture Media)

Context: Dilute concentrations (µM range) in plant tissue culture media.

Critical Warning: Do not pour down the sink. While the concentration is low, Zeatin is stable and bioactive.

  • Collection: Collect liquid media in a dedicated carboy labeled "Aqueous Waste with Trace Organics."

  • Deactivation (Optional/Site Specific): Some protocols suggest autoclaving to kill biological contaminants (bacteria/fungi). Note that autoclaving does not fully degrade the Zeatin purine ring.

  • Final Disposal: Hand over to EHS for chemical treatment/incineration.

Visual Workflows

Figure 1: Disposal Decision Matrix

This logic flow ensures the correct waste stream selection based on the physical state and solvent base.

Zeatin_Disposal Start Waste: 1-Propen-1-amine, 3-(1H-purin-6-yl)- (Zeatin) State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Action_Solid Double Bag in Original Vial Label: Solid Chemical Waste Solid->Action_Solid Solvent_Check Identify Solvent Base Liquid->Solvent_Check Organic Organic Solvent (DMSO, EtOH, MeOH) Solvent_Check->Organic Aqueous Aqueous Buffer (Media, Water) Solvent_Check->Aqueous Action_Organic Stream: Non-Halogenated Organic (High BTU Incineration) Organic->Action_Organic Action_Aqueous Stream: Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->Action_Aqueous

Caption: Decision matrix for segregating Zeatin waste streams. Note the strict prohibition on drain disposal for aqueous solutions.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill or concentrated stock release.

Spill_Response Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with absorbent pads (Liquid) or damp paper towel (Powder) PPE->Contain Clean 3. Cleanup Sweep/Wipe into sealable bag. Do NOT generate dust. Contain->Clean Wash 4. Decontamination Wash surface with soap & water. Collect rinsate. Clean->Wash Dispose 5. Final Disposal Label as Hazardous Waste. Contact EHS. Wash->Dispose

Caption: Step-by-step workflow for managing incidental spills of Zeatin in the laboratory.

Regulatory Compliance & Scientific Rationale

Why Incineration?

While Zeatin is not acutely toxic to humans (LD50 > 2000 mg/kg in many purine derivatives), it is a purine derivative .

  • Thermal Stability: The purine ring structure is thermally stable and resistant to standard autoclaving temperatures (121°C). Autoclaving sterilizes the waste (kills bacteria) but leaves the hormone intact.

  • Environmental Fate: If released into water systems, cytokinins can affect algal blooms and aquatic plant cycles. High-temperature incineration (>800°C) is required to break the purine ring into basic nitrogen oxides and carbon dioxide.

RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Classification: Zeatin is not listed on the P or U lists.

  • Characteristic Waste:

    • If dissolved in Ethanol/Methanol : Classify as D001 (Ignitable) .

    • If dissolved in NaOH/KOH (pH > 12.5): Classify as D002 (Corrosive) .

    • If pure: Classify as "Non-Regulated Chemical Waste" but manage as hazardous due to bioactivity.

References

  • U.S. Environmental Protection Agency (EPA). (1995).[6] Reregistration Eligibility Decision (RED): Cytokinin. EPA-738-F-95-025.[7] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 449093, Zeatin. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Propen-1-amine, 3-(1H-purin-6-yl)-

Classification: Bioactive Purine Derivative / Cytokinin Analog CAS Registry Number: Not widely listed; treat as Novel Bioactive Substance (Band 4 Control) Part 1: Executive Safety Summary The Core Directive: You are hand...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Bioactive Purine Derivative / Cytokinin Analog CAS Registry Number: Not widely listed; treat as Novel Bioactive Substance (Band 4 Control)

Part 1: Executive Safety Summary

The Core Directive: You are handling a structural analog of Zeatin and Kinetin . While often categorized broadly as plant growth regulators, this specific isomer—possessing a reactive allylic amine tail attached to a purine core—presents a dual-risk profile: biochemical potency (cell cycle modulation) and chemical reactivity (potential alkylation or irritation).

Do not treat this as a generic buffer or salt. Because specific toxicological data is often sparse for this precise isomer, you must apply the Precautionary Principle . Operate under the assumption that it possesses the bioactivity of high-potency cytokinins and the irritation potential of allylic amines.

Critical Hazard Profile
Hazard DomainRisk LevelMechanism of Action
Inhalation HIGH Fine particulate dust. Potent respiratory sensitizer and irritant.[1][2] Systemic absorption via lung tissue is rapid for purine analogs.
Dermal MODERATE Lipophilic nature increases when dissolved in organic solvents (DMSO/Ethanol). Can act as a vehicle for transdermal delivery.
Ocular HIGH Mechanical abrasion (dust) + Chemical irritation (amine functionality). Risk of corneal damage.
Systemic UNKNOWN Structural analogs (Cytokinins) modulate cell division.[3] Potential genotoxicity cannot be ruled out without specific Ames test data.
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for the two distinct phases of handling: Solid State (Weighing) and Liquid State (Solubilized) .

Phase 1: Solid Handling (Weighing & Transfer)

Goal: Zero inhalation of particulates.

  • Respiratory: N95 or P100 Respirator is the minimum if handling outside a hood (not recommended). Ideally, work inside a Class II Biosafety Cabinet (BSC) or a certified Chemical Fume Hood .

  • Hands: Double Nitrile Gloves (0.11 mm min. thickness).

    • Why? Static electricity often causes purine powders to "jump." Double gloving allows you to strip the outer layer immediately if dust settles on it, preventing spread to door handles or pipettes.

  • Eyes: Chemical Splash Goggles (Indirect Vent). Standard safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Lab coat (buttoned to collar) + Tyvek wrist sleeves (optional but recommended to bridge the glove-coat gap).

Phase 2: Liquid Handling (Solubilized in DMSO/Ethanol)

Goal: Prevent permeation-mediated absorption.

  • Gloves (CRITICAL):

    • Primary Layer: High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple Nitrile).

    • Secondary Layer (If using DMSO): If prolonged contact is expected, use Silver Shield/4H Laminate gloves under the nitrile.

    • The Science:[4][5] DMSO is a potent penetrant enhancer. It dissolves the purine and carries it through standard latex or thin nitrile gloves and directly into your bloodstream.

  • Eyes: Face shield + Goggles if performing high-energy mixing (vortexing/sonication).

Part 3: Operational Protocols
3.1 The "Static Trap" Weighing Protocol

Purine derivatives are notoriously static-prone. They will adhere to spatulas and fly off weigh boats.

  • Preparation: Place an anti-static ionizer bar or gun inside the balance chamber.

  • The Vessel: Do not use plastic weigh boats. Use glass weighing funnels or weigh directly into the final tared glass vial. Plastic generates static charge that repels the powder.

  • Transfer: Use a stainless steel micro-spatula. Avoid plastic scoops.

  • Decontamination: Immediately wipe the balance area with a 10% Bleach solution followed by 70% Ethanol . The bleach oxidizes the purine ring, deactivating biological potential; ethanol removes the residue.

3.2 Solubilization Workflow

Most protocols require dissolving this compound in DMSO or dilute acid/base before adding water.

G Start Solid Powder (1-Propen-1-amine...) Solvent Add Solvent (DMSO or 1N HCl) Start->Solvent Fume Hood Only Mix Vortex/Sonicate (Closed Tube) Solvent->Mix Ensure Cap Seal Dilute Dilute with Media/Buffer (Precipitation Risk Check) Mix->Dilute Dropwise Addition Filter Syringe Filter (0.22 µm PES/Nylon) Dilute->Filter Sterilization

Figure 1: Safe Solubilization Workflow. Note the "Precipitation Risk Check" – adding water too fast to a DMSO stock can cause the purine to crash out of solution.

Part 4: Emergency Response & Disposal
Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols.

    • Cover spill with wet paper towels (soaked in 10% bleach).

    • Wipe up carefully from the outside in.

    • Double bag waste.

  • Liquid Spill (DMSO/Organic):

    • Evacuate immediate area if volatile solvents are involved.

    • Use chemically resistant absorbent pads .

    • Treat the surface with surfactant/water to remove the "slick" residue.

Disposal Strategy
  • Never pour down the drain.[6] Purine derivatives can affect aquatic life (algae/plants) even at nanomolar concentrations.

  • Solid Waste: Segregate into "High Potency/Cytotoxic" solid waste bins for High-Temperature Incineration .

  • Liquid Waste: Collect in "Organic Waste - Halogenated" (if DMSO/Chloroform used) or "Non-Halogenated" streams. Label clearly: Contains Bioactive Purines.

Part 5: Scientific Context (The "Why")

The structure 3-(1H-purin-6-yl)-1-propen-1-amine suggests a mechanism of action similar to N6-substituted adenines . In biological systems, these compounds bind to histidine kinase receptors (e.g., CRE1/AHK4 in plants) or potentially interact with adenosine receptors in mammals.

The Risk Pathway:

  • Entry: Inhalation of dust.

  • Transport: Rapid diffusion across alveolar membranes due to lipophilicity.

  • Target: Potential interference with endogenous purine metabolism or signaling pathways.

RiskPath Source Chemical Source (Powder/Aerosol) Route1 Inhalation (Primary Risk) Source->Route1 Route2 Dermal (DMSO Vehicle) Source->Route2 Bio Systemic Circulation Route1->Bio Route2->Bio Target Receptor Binding (Adenosine/Cytokinin Receptors) Bio->Target

Figure 2: Biological Exposure Pathway. The primary vector for lab accidents with this compound is inhalation of dust or transdermal absorption via solvent carriers.

References
  • PubChem. Purine, 6-(3-amino-1-propenyl)- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Available at: [Link]

  • Spíchal, L., et al. (2009). The purine derivative PI-55 blocks cytokinin action via receptor inhibition.[4][7] FEBS Journal.[7] (Demonstrates bioactivity of N6-substituted purines). Available at: [Link]

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Research Council. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.